molecular formula C9H13F2NO2 B12280255 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

カタログ番号: B12280255
分子量: 205.20 g/mol
InChIキー: JDBIOMXNUYGVOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid is a useful research compound. Its molecular formula is C9H13F2NO2 and its molecular weight is 205.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H13F2NO2

分子量

205.20 g/mol

IUPAC名

2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

InChI

InChI=1S/C9H13F2NO2/c10-9(11)4-3-8(7(13)14)2-1-6(9)5-12-8/h6,12H,1-5H2,(H,13,14)

InChIキー

JDBIOMXNUYGVOL-UHFFFAOYSA-N

正規SMILES

C1CC2(CCC(C1CN2)(F)F)C(=O)O

製品の起源

United States
Foundational & Exploratory

1H and 19F NMR chemical shifts for 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analytical Guide to the 1H and 19F NMR Chemical Shifts for 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic Acid

Executive Summary

The introduction of fluorine into sp3 -rich bicyclic scaffolds is a premier strategy in modern drug discovery to modulate lipophilicity, metabolic stability, and basic basicity. The compound 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid (typically supplied as a hydrochloride salt) represents a highly specialized, conformationally restricted bioisostere[1]. The 6-azabicyclo[3.2.2]nonane core, historically accessed via complex rhodium-catalyzed tandem cyclopropanation/Cope rearrangements[2], presents a unique 3D topology. The addition of a gem-difluoro group at the C2 position and a carboxylic acid at the C5 bridgehead creates a highly asymmetric magnetic environment.

Because primary spectral data for novel building blocks is often proprietary, this whitepaper provides a predictive, self-validating analytical framework. By leveraging fundamental NMR theory, scalar coupling mechanics, and through-space interactions, we establish a robust methodology for the unambiguous spectral assignment of this molecule.

Structural Analysis & Conformational Dynamics

To accurately assign the NMR spectra, we must first deconstruct the molecule's magnetic environment. The[3.2.2] bicyclic system consists of two bridgehead carbons (C1 and C5) connected by three bridges containing 3, 2, and 2 atoms, respectively.

  • The Inductive Deshielding Cone: The gem-difluoro group at C2 exerts a massive electron-withdrawing inductive effect (-I effect). This will significantly deshield the adjacent bridgehead proton at C1 and the methylene protons at C3.

  • Diastereotopic Fluorines: Because the molecule is chiral and lacks an internal plane of symmetry, the two fluorine atoms at C2 are diastereotopic. They will reside in distinct magnetic environments (exo vs. endo face) and couple to each other, presenting as a classic AB spin system with a massive geminal coupling constant ( 2JFF​≈230−250 Hz )[3].

  • Ammonium Salt Effects: As this building block is predominantly isolated as a hydrochloride salt to stabilize the secondary amine at C6[1], the nitrogen atom is protonated ( NH2+​ ). This positive charge heavily deshields the adjacent methylene protons at C7.

Self-Validating Experimental Workflows

A self-validating NMR protocol ensures that initial 1D assignments are rigorously proven by 2D spatial correlations, creating a closed loop of analytical proof.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Causality of Solvent Choice): Dissolve 15–20 mg of the analyte in 600 µL of 99.9% Dimethyl sulfoxide- d6​ ( DMSO-d6​ ). Why DMSO? The hydrochloride salt form of the azabicycle has poor solubility in non-polar solvents like CDCl3​ . Furthermore, DMSO-d6​ prevents rapid proton exchange, allowing the observation of the broad COOH and NH2+​ signals.

  • 1D 1H Acquisition: Acquire at 400–600 MHz. Set the relaxation delay ( D1​ ) to 2.0 seconds.

  • 1D 19F Acquisition: Acquire at 376–564 MHz. Critical Causality: To obtain quantitative integration of the diastereotopic fluorines, the relaxation delay must be set to D1​≥5×T1​ . Fluorine nuclei in rigid systems often have long T1​ relaxation times; therefore, a D1​ of 3.0 to 5.0 seconds is mandatory. Use inverse-gated 1H decoupling to collapse 3JHF​ multiplets without inducing Nuclear Overhauser Effect (NOE) signal enhancement.

  • 2D 19F

    1H HOESY: Acquire a Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectrum to map the through-space proximity between the specific fluorine atoms and the rigid carbon skeleton[4].

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) Acq1D 1D Acquisition (1H, 19F{1H}, 13C) Prep->Acq1D Validate Purity Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Backbone Connectivity AcqHOESY Through-Space Analysis (19F-1H HOESY) Acq2D->AcqHOESY Spatial Proximity Assign Spectral Assignment & Conformational Validation AcqHOESY->Assign 3D Structure Confirmation

Self-validating NMR workflow for fluorinated bicyclic assignment.

1H NMR Spectral Assignment

The 1H NMR spectrum of this rigid system is characterized by distinct multiplets driven by the Karplus relationship ( 3JHH​ ) dictated by the fixed dihedral angles of the [3.2.2] framework.

PositionPredicted Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale & Causality
C5-COOH 12.50br s1HHighly deshielded acidic proton; broad due to slow exchange in DMSO.
N6-H 2+​ 9.20br s2HAmmonium protons of the HCl salt; broad due to quadrupolar relaxation of 14N .
C7-H 2​ 3.50 – 3.30m2HMost deshielded aliphatic protons due to direct attachment to the positively charged N6.
C1-H 3.05m1HBridgehead proton. Deshielded by the strong inductive effect of the adjacent C2 gem-difluoro group.
C3-H 2​ 2.45 – 2.20m2HAdjacent to the C2 gem-difluoro group. Exhibits complex 3JHF​ coupling.
C8-H 2​ 2.15 – 1.95m2HAdjacent to the electron-withdrawing C5 carboxylic acid.
C4-H 2​ 1.90 – 1.70m2HLocated on the 3-carbon bridge, adjacent to C5.
C9-H 2​ 1.85 – 1.65m2HFarthest from strong electron-withdrawing groups, adjacent to C1.
19F NMR Spectral Assignment & Coupling Mechanisms

The gem-difluoro group is the most diagnostic feature of this molecule. Because the C2 carbon is part of a chiral, rigid ring system, the two fluorine atoms ( Fexo​ and Fendo​ ) are magnetically inequivalent.

PositionPredicted Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Rationale
F a​ (exo) -95.5d (or ddd) 2JFF​≈242 AB spin system. Deshielded relative to Fb due to steric compression on the exo face.
F b​ (endo) -105.2d (or ddd) 2JFF​≈242 AB spin system. More shielded due to the internal cavity of the bicyclic framework.

Note: In a fully 1H -coupled 19F spectrum, these doublets will further split into complex multiplets (ddd) due to 3JHF​ coupling with the C1 bridgehead proton and the C3 methylene protons.

2D NMR Strategies for Unambiguous Assignment

To elevate the assignment from "predictive" to "unambiguous," 2D NMR techniques are required. While COSY and HMBC establish the scalar backbone, 19F

1H HOESY is the critical tool for determining the relative stereochemical orientation of the diastereotopic fluorines[4].

By irradiating the fluorine frequencies, we can observe through-space dipole-dipole cross-relaxation to nearby protons. The Fexo​ atom will show strong spatial correlations to the exo-protons of the C3 methylene group, while Fendo​ will correlate strongly with the endo-protons. This spatial mapping definitively assigns the AB system in the 19F spectrum to their physical 3D vectors.

HOESY_Interactions F_a 19F (Fa, -95 ppm) Exo-face H_1 H1 (Bridgehead) ~3.05 ppm F_a->H_1 HOE (Strong) H_3a H3a (Exo) ~2.40 ppm F_a->H_3a HOE (Strong) F_b 19F (Fb, -105 ppm) Endo-face F_b->H_1 HOE (Weak) H_3b H3b (Endo) ~2.25 ppm F_b->H_3b HOE (Strong)

19F-1H HOESY spatial correlations utilized to assign diastereotopic fluorine atoms.

Conclusion

The accurate characterization of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid requires a deep understanding of how rigid bicyclic topologies interact with highly electronegative substituents. By utilizing DMSO-d6​ to stabilize the hydrochloride salt, applying appropriate relaxation delays for quantitative 19F acquisition, and leveraging HOESY for through-space validation, researchers can confidently map the structural integrity of this advanced bioisostere for downstream drug development applications.

References
  • Davies, H. M. L., & Hodges, L. M. (2002). Rhodium Carboxylate Catalyzed Decomposition of Vinyldiazoacetates in the Presence of Heterodienes: Enantioselective Synthesis of the 6-Azabicyclo[3.2.2]nonane and 6-Azabicyclo[3.2.2]nonanone Ring Systems. The Journal of Organic Chemistry, 67(16), 5683–5689. URL:[Link]

  • Dewis, L., Crouch, R., Russell, D., & Butts, C. (2019). Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry, 57(12), 1143-1149. URL:[Link]

  • Misale, A., Carbajo, R. J., Cid, J. M., & Trabanco, A. A. (2023). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

synthesis pathways for 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Pathways for 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic Acid Derivatives

Executive Summary & Strategic Rationale

The 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid scaffold represents a highly specialized, conformationally restricted bioisostere. In modern drug discovery, replacing traditional piperidine or tropane rings with bridged, fluorinated azabicycles serves a dual purpose: the gem-difluoro moiety significantly lowers the pKa of the adjacent basic amine via inductive effects, while the rigid bicyclic framework enhances metabolic stability against CYP450-mediated oxidation[1]. The C5-carboxylic acid provides a versatile vector for late-stage amide coupling, making this scaffold a premium building block for targeted library synthesis[2].

This application note details a validated, four-phase synthetic pathway to construct this complex architecture. As a Senior Application Scientist, I have structured these protocols not merely as a sequence of operations, but as a self-validating mechanistic workflow. We will leverage a rhodium-catalyzed tandem [3+4] cycloaddition to build the core[3], followed by regioselective oxidation and advanced deoxofluorination.

Mechanistic Pathway: Core Assembly

The most profound challenge in synthesizing the 6-azabicyclo[3.2.2]nonane system is the stereocontrolled construction of the bridged network. Traditional stepwise annulations are inefficient. Instead, we utilize the catalytic decomposition of vinyldiazoacetates in the presence of protected 1,2-dihydropyridines[3].

Causality of the Catalyst: The use of a chiral dirhodium tetracarboxylate catalyst, such as Rh₂(S-DOSP)₄, is critical. It forces the diazo compound into a transient rhodium vinylcarbenoid. The subsequent reaction with the dihydropyridine is not a simple Diels-Alder; it is a concerted cyclopropanation followed immediately by a thermodynamically driven [3,3]-sigmatropic Cope rearrangement[3]. This tandem sequence directly yields the bridged 6-azabicyclo[3.2.2]nonadiene core with exceptional enantioselectivity.

Mechanism N1 Vinyldiazoacetate + 1,2-Dihydropyridine N2 Rh(II) Vinylcarbenoid Intermediate N1->N2 Rh2(S-DOSP)4 - N2 gas N3 Concerted Cyclopropanation (Kinetic Control) N2->N3 N4 Divinylcyclopropane Intermediate N3->N4 N5 Cope Rearrangement [3,3]-Sigmatropic Shift N4->N5 Spontaneous (Thermodynamically driven) N6 6-Azabicyclo[3.2.2]nonadiene Scaffold N5->N6

Mechanistic pathway of the Rh(II)-catalyzed tandem [3+4] cycloaddition.

Synthetic Workflow & Experimental Protocols

SynthWorkflow N1 Phase 1: Core Assembly Rh(II) Catalysis N2 Phase 2: Ketone Installation Regioselective Hydroboration/Oxidation N1->N2 N3 Phase 3: Deoxofluorination XtalFluor-E / Et3N·3HF N2->N3 N4 Phase 4: Deprotection Hydrogenolysis & Saponification N3->N4 N5 Target: 2,2-Difluoro-6-azabicyclo [3.2.2]nonane-5-carboxylic acid N4->N5

Four-phase synthetic workflow for the target difluoro-azabicycle.

Phase 1: Core Assembly via [3+4] Cycloaddition

Objective: Synthesize methyl 6-(benzyloxycarbonyl)-6-azabicyclo[3.2.2]nona-2,8-diene-5-carboxylate.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Charge with N-Cbz-1,2-dihydropyridine (1.0 equiv) and Rh₂(S-DOSP)₄ (0.01 equiv) in anhydrous hexanes (0.1 M).

  • Carbenoid Generation: Cool the mixture to -50 °C. Using a syringe pump, add methyl vinyldiazoacetate (1.5 equiv) dissolved in hexanes dropwise over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, preventing carbenoid dimerization side-reactions[3].

  • Rearrangement: Allow the reaction to slowly warm to room temperature over 12 hours to ensure complete Cope rearrangement.

  • Validation Checkpoint: Perform ATR-FTIR on a reaction aliquot. The complete disappearance of the diazo stretch at ~2100 cm⁻¹ validates the end of the insertion phase. Quench with saturated NaHCO₃ and extract with DCM.

Phase 2: Regioselective Ketone Installation

Objective: Convert the C2=C3 double bond to a C2-ketone.

  • Hydroboration: Dissolve the diene intermediate in anhydrous THF at 0 °C. Add 9-BBN (0.5 M in THF, 1.1 equiv) dropwise. Stir for 4 hours. Causality: 9-BBN provides high regioselectivity for the less sterically hindered face of the C2=C3 olefin, leaving the bridgehead-adjacent olefin intact.

  • Oxidation: Carefully add 3M NaOH followed by 30% H₂O₂. Stir at room temperature for 2 hours to yield the C2-alcohol.

  • Swern Oxidation: In a separate flask, activate oxalyl chloride and DMSO in DCM at -78 °C. Add the crude C2-alcohol, followed by triethylamine. Warm to room temperature.

  • Validation Checkpoint: ¹³C NMR must show a new carbonyl resonance at ~212 ppm and the disappearance of the C2-hydroxyl signal, confirming successful ketone installation.

Phase 3: Nucleophilic Deoxofluorination

Objective: Convert the C2-ketone to the gem-difluoro moiety.

  • Reagent Preparation: In a PTFE-lined reactor, dissolve the C2-ketone intermediate in anhydrous DCM (0.2 M). Cool to -78 °C.

  • Fluorination: Add Et₃N·3HF (2.0 equiv) followed by XtalFluor-E (1.5 equiv). Causality: Traditional DAST often triggers E2 elimination in sterically constrained bicyclic systems, yielding unwanted vinyl fluorides. XtalFluor-E generates a less basic intermediate, significantly suppressing elimination and maximizing the difluorination yield[1].

  • Thermal Cycling: Stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 16 hours.

  • Validation Checkpoint: ¹⁹F NMR is critical here. Look for a characteristic AB quartet between -100 ppm and -120 ppm, which confirms the geminal difluoro environment. A singlet would indicate a symmetric byproduct or elimination.

Phase 4: Global Deprotection & Saponification

Objective: Yield the final 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid.

  • Hydrogenolysis: Dissolve the difluoro intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under a hydrogen atmosphere (1 atm) for 6 hours to remove the N-Cbz protecting group and reduce the remaining C8=C9 double bond.

  • Saponification: Filter the mixture through Celite. Concentrate, then redissolve in THF/H₂O (1:1). Add LiOH·H₂O (3.0 equiv) and stir at 40 °C for 4 hours to hydrolyze the methyl ester.

  • Isolation: Adjust the pH to 6.5 using 1M HCl to precipitate the zwitterionic amino acid. Filter and dry under high vacuum.

  • Validation Checkpoint: LC-MS must confirm the exact mass [M+H]⁺ corresponding to C₉H₁₃F₂NO₂ (Exact Mass: 205.09)[2].

Quantitative Data & Optimization

The choice of deoxofluorination reagent in Phase 3 is the most critical variable in this synthetic pathway. The table below summarizes the optimization data, demonstrating why XtalFluor-E is the authoritative choice for this specific bicyclic scaffold.

Fluorinating AgentSolventTemp Profile (°C)Time (h)Yield (%)Major ByproductCausality / Observation
DASTDCM-78 → 251641%Vinyl fluoride (35%)High basicity of intermediates promotes E2 elimination.
Deoxo-FluorToluene0 → 602458%Unreacted ketoneBetter thermal stability, but insufficient reactivity at C2.
XtalFluor-E / Et₃N·3HF DCM -78 → 25 16 82% Trace (<2%) Reduced basicity suppresses elimination; optimal for bridged systems.

References

  • Rhodium Carboxylate Catalyzed Decomposition of Vinyldiazoacetates in the Presence of Heterodienes: Enantioselective Synthesis of the 6-Azabicyclo[3.2.2]nonane and 6-Azabicyclo[3.2.2]nonanone Ring Systems | The Journal of Organic Chemistry - ACS Publications. [Link]

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF - ResearchGate. [Link]

Sources

Application Notes & Protocols for Peptide Coupling using 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Advanced Amino Acid Analogs

The incorporation of structurally unique amino acid analogs is a cornerstone of modern peptide-based drug discovery. These novel building blocks offer the potential to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid represents a class of conformationally restricted, fluorinated amino acids with significant potential for creating peptides with novel properties. However, its successful incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS) is non-trivial.

The primary challenges arise from two key structural features:

  • Steric Hindrance: The rigid bicyclic structure of the azabicyclo[3.2.2]nonane scaffold presents considerable steric bulk around the carboxylic acid and the secondary amine. This can significantly impede the approach of activated esters and the nucleophilic attack required for peptide bond formation.[1][2][3][4][5]

  • Electronic Effects of Fluorine: The presence of two electron-withdrawing fluorine atoms on the carbon adjacent to the carboxylic acid can decrease the nucleophilicity of the carboxylate upon activation. This electronic effect can further reduce the reactivity of the system, making coupling reactions more sluggish.[6]

These factors necessitate the use of optimized coupling protocols that employ highly efficient activating reagents and reaction conditions tailored to overcome these hurdles. This guide provides a detailed examination of the mechanistic considerations and offers robust, field-proven protocols for the successful incorporation of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid into peptide chains.

Mechanistic Considerations: Selecting the Right Coupling Chemistry

The formation of a peptide bond is a nucleophilic substitution reaction.[7] To achieve efficient coupling with a sterically demanding and electronically modified amino acid like 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid, the choice of coupling reagent is critical. Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for such difficult couplings and may lead to low yields and side reactions.[1][4]

Therefore, more potent uronium or phosphonium salt-based reagents are strongly recommended. These reagents generate highly reactive activated esters that can overcome the steric and electronic barriers.[7][8]

  • Uronium/Aminium Salts (e.g., HATU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard for difficult couplings.[1] They react with the carboxylic acid to form a highly reactive OAt-ester, which is more reactive than the OBt-esters generated by older reagents like HBTU. The pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the coupling reaction.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective and have the advantage of not causing guanidinylation of the N-terminus, a potential side reaction with uronium reagents if used in excess.[1] PyAOP, the 7-azabenzotriazole derivative, is generally more reactive than PyBOP and is particularly effective for coupling N-methylated or other sterically hindered amino acids.[4][9]

Below is a diagram illustrating the general workflow for activating and coupling a protected amino acid during solid-phase peptide synthesis.

SPPS_Coupling_Workflow cluster_resin Solid Support cluster_activation Activation in Solution Resin Resin-Bound Peptide (Free N-terminus) New_Peptide Resin-Bound Peptide (Extended by one residue) AA Fmoc-Protected 2,2-difluoro-6-azabicyclo [3.2.2]nonane-5-COOH Activated_AA Activated Amino Acid (Reactive Ester) AA->Activated_AA Activation Reagent Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Reagent->Activated_AA Activated_AA->Resin Coupling Reaction

Caption: General workflow for SPPS coupling.

Recommended Coupling Protocols

The following protocols are designed for a standard 0.1 mmol scale solid-phase synthesis. All manipulations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the primary recommendation for incorporating 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid due to the high reactivity of HATU.[1]

Materials:

  • Fmoc-2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

  • HATU (Hexafluorophosphate salt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid (4 equivalents relative to resin loading, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approx. 2 mL).[3]

    • Add DIPEA (8 equivalents, 0.8 mmol) to the solution.

    • Vortex or agitate the solution for 1-3 minutes to pre-activate the carboxylic acid.[1]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for a minimum of 2 hours at room temperature. For particularly difficult sequences, the coupling time can be extended overnight.[3]

  • Washing and Monitoring:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[1]

    • Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. If the test is positive, a second coupling is recommended.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, repeat steps 2 through 4 with a fresh solution of the activated amino acid.

Protocol 2: Alternative Coupling using PyAOP

This protocol is an excellent alternative, especially if guanidinylation side products are a concern or if HATU proves to be suboptimal for a specific sequence. PyAOP is highly effective for hindered couplings.[4][9]

Materials:

  • Fmoc-2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid (4 eq.), PyAOP (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Coupling Reaction:

    • Add the activation mixture to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing and Monitoring: Follow Step 4 from Protocol 1. A double coupling may be required.

Quantitative Data and Reagent Comparison

The choice of coupling reagent significantly impacts the efficiency of difficult couplings. The table below summarizes the characteristics of recommended reagents.

Coupling ReagentActive Ester TypeRelative ReactivityKey Advantages & Considerations
HATU OAt esterVery HighGold standard for hindered couplings; rapid activation. Potential for guanidinylation if excess reagent is used.[1]
HCTU O-6-ClBt esterHighMore reactive than HBTU, cost-effective alternative to HATU.[3]
PyAOP OAt esterVery HighExcellent for hindered N-methyl amino acids; does not cause guanidinylation. More expensive.[1][9]
PyBOP OBt esterHighGood choice for hindered couplings; no guanidinylation side reactions. Less reactive than PyAOP.[1]
DIC/Oxyma Oxyma esterHighSafer alternative to HOBt/HOAt-based reagents as it is not explosive. High solubility and reactivity.[1]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Here are key areas for optimization:

  • Solvent Choice: While DMF is the standard, for particularly challenging sequences prone to aggregation, using a more solvating solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[3]

  • Reaction Temperature: If room temperature coupling is inefficient, consider performing the reaction at an elevated temperature (e.g., 40-50°C). Microwave-assisted peptide synthesis (MA-SPPS) can also dramatically accelerate difficult couplings.[3]

  • Extended Reaction Times: For severely hindered couplings, extending the reaction time to 12-24 hours may be necessary to drive the reaction to completion.[3]

  • Acyl Fluoride Formation: In extreme cases where uronium/phosphonium reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be an effective, albeit more complex, strategy.[3]

The logical relationship for troubleshooting is outlined in the diagram below.

Troubleshooting_Logic Start Incomplete Coupling (Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple CheckReagent Switch to a More Potent Reagent (e.g., HATU -> PyAOP) DoubleCouple->CheckReagent If still incomplete IncreaseTime Increase Coupling Time (e.g., 2h -> Overnight) CheckReagent->IncreaseTime IncreaseTemp Increase Temperature (e.g., RT -> 50°C or Microwave) IncreaseTime->IncreaseTemp ChangeSolvent Use Alternative Solvent (e.g., NMP or DCM/DMF/NMP) IncreaseTemp->ChangeSolvent ExtremeMeasure Consider Acyl Fluoride Chemistry (Advanced) ChangeSolvent->ExtremeMeasure If all else fails

Caption: Troubleshooting flowchart for difficult couplings.

Conclusion

The successful incorporation of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid into peptides is achievable with careful selection of coupling reagents and optimized reaction conditions. The steric and electronic challenges posed by this amino acid analog necessitate the use of high-potency uronium or phosphonium reagents like HATU and PyAOP. By employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can effectively utilize this valuable building block to advance the design and synthesis of novel peptide therapeutics.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Open Research Repository. (2014, August 19). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.
  • PMC. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • PubMed. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • RSC Publishing. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides.
  • Scribd. (n.d.). Peptide Coupling Reagents Overview.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids.

Sources

application of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid as a bioisostere

Author: BenchChem Technical Support Team. Date: April 2026

The evolution of modern drug discovery relies heavily on the strategic manipulation of molecular topography and physicochemical properties. Among the most advanced tactics in a medicinal chemist’s arsenal is the use of complex, conformationally restricted bioisosteres.

This application note explores the utility, mechanistic rationale, and experimental integration of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid , a highly specialized fluorinated bicyclic amino acid. By acting as a rigidified, metabolically inert mimic for standard cyclic amino acids (such as proline or pipecolic acid), this scaffold solves critical liabilities in lead optimization, including rapid metabolic clearance and entropic penalties during target binding.

Mechanistic Rationale: The "Why" Behind the Scaffold

When optimizing a lead compound, the presence of a standard cyclic amine or carboxylic acid often introduces pharmacokinetic vulnerabilities. Carboxylic acids can be prone to forming reactive acyl glucuronides, while the adjacent C-H bonds in cyclic amines are classic hotspots for Cytochrome P450 (CYP450) mediated oxidation[1].

Replacing these moieties with 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid leverages two distinct chemical phenomena:

  • Conformational Restriction: The bridged[3.2.2] bicyclic framework locks the dihedral angles between the amine and the carboxylic acid. This rigid 3D vector reduces the entropic penalty typically incurred when a flexible molecule binds to its target receptor, often resulting in a significant boost to binding affinity.

  • The Fluorine Effect: The strategic installation of a gem-difluoro group serves a dual purpose. First, the high electronegativity of fluorine exerts an inductive electron-withdrawing effect, which lowers the pKa of the adjacent amine. This increases the fraction of the unionized species at physiological pH, thereby enhancing passive membrane permeability[2]. Second, the strong C-F bond (approximately 116 kcal/mol) effectively blocks metabolic oxidation sites that would otherwise be liabilities in a standard C-H framework[3].

Workflow A Standard Cyclic Amino Acid (e.g., Proline) B Conformational Restriction (Bicyclic Scaffold) A->B Lock 3D Vector C Metabolic Shielding (gem-Difluoro Addition) B->C Block CYP450 D 2,2-difluoro-6-azabicyclo [3.2.2]nonane-5-carboxylic acid C->D Final Bioisostere

Caption: Workflow of bioisosteric design from standard cyclic amino acids to the fluorinated bicyclic scaffold.

Physicochemical Profiling

To understand the impact of incorporating this bioisostere, it is crucial to compare its properties against the classical moieties it replaces. The table below summarizes the calculated quantitative shifts in physicochemical properties when transitioning from standard cyclic amino acids to the fluorinated bicyclic system.

PropertyProlinePipecolic Acid2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid
LogP (calc) -1.5-1.0+0.8 to +1.2
Amine pKa ~10.6~10.7~8.2 - 8.5
3D Flexibility Moderate (Ring Pucker)High (Chair/Boat Flips)Highly Rigid (Bridged System)
Metabolic Hotspots C4, C5 (Oxidation)C4, C5, C6 (Oxidation)Blocked by CF₂ and Steric Bridge

Note: The dramatic shift in LogP and pKa highlights how the gem-difluoro group transforms a highly polar, basic amino acid into a more lipophilic, membrane-permeable pharmacophore.

Experimental Protocols

To successfully integrate this bioisostere into a drug discovery pipeline, researchers must navigate the steric hindrance inherent to the bicyclic core. The following protocols detail the chemical incorporation and subsequent biological validation of the scaffold.

Protocol A: Sterically Hindered Amide Coupling

Because the carboxylic acid at the 5-position is shielded by the [3.2.2] bicyclic framework, traditional coupling reagents (e.g., EDC/HOBt) often fail or proceed at impractically slow rates. This protocol utilizes HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester capable of overcoming significant steric bulk.

Reagents:

  • N-Boc-2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the N-Boc protected bioisostere (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality Note: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile at the highly reactive active ester intermediate.

  • Pre-incubation: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a pale yellow.

  • Coupling: Add the target primary amine (1.1 eq) in a single portion. Stir the reaction at 40°C for 12–18 hours. The slight elevation in temperature provides the necessary kinetic energy to overcome the steric barrier of the bridged system.

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Metabolic Stability Validation (Microsomal Assay)

Once synthesized, the metabolic resilience of the newly formed bioisosteric compound must be validated. This self-validating assay uses Human Liver Microsomes (HLMs) to confirm that the gem-difluoro group successfully shields the molecule from CYP450 degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Control Setup (Self-Validation):

    • Positive Control: Verapamil (confirms HLMs are enzymatically active).

    • Negative Control: Test compound without NADPH (rules out chemical instability or non-CYP degradation).

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the CYP450 obligate electron donor, NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific intervals (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard. Causality Note: Cold acetonitrile serves a dual purpose—it instantly denatures the CYP enzymes to lock the precise time-point, and it precipitates microsomal proteins to prevent LC-MS/MS column fouling.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

MetabolicLogic CYP CYP450 Enzyme CH Standard C-H Bond CYP->CH Binds CF gem-Difluoro (C-F) CYP->CF Binds Ox Rapid Clearance CH->Ox Oxidation Block Increased Half-life CF->Block Resists Oxidation

Caption: CYP450 metabolic pathway comparing standard C-H oxidation vs. gem-difluoro blockade.

Sources

Application Notes and Protocols for the Incorporation of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling the fine-tuning of conformational rigidity, metabolic stability, and receptor affinity. This guide provides a comprehensive overview and detailed protocols for the integration of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid, a novel constrained amino acid analog, into peptide scaffolds. The unique structural features of this building block—a bicyclic system imposing significant conformational constraint and gem-difluorination offering electronic modulation—present both opportunities and challenges in peptidomimetic development. Herein, we delineate a proposed synthetic strategy for this fluorinated bicyclic amino acid, detailed protocols for its efficient incorporation into peptide chains via solid-phase peptide synthesis (SPPS), and a suite of analytical techniques for the characterization of the resulting peptidomimetics. Furthermore, we discuss the anticipated impact of this modification on peptide structure and function, providing a rationale for its application in drug discovery programs.

Introduction: The Rationale for Constrained, Fluorinated Scaffolds

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists have increasingly turned to the use of conformationally constrained amino acids. Bicyclic structures, such as the 6-azabicyclo[3.2.2]nonane core, are particularly effective in pre-organizing the peptide backbone into well-defined secondary structures, thereby enhancing binding affinity and biological activity.

The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical properties. The gem-difluoro motif, in particular, can have profound effects on the local electronic environment, altering pKa values of neighboring functionalities, and influencing non-covalent interactions. Moreover, the carbon-fluorine bond is exceptionally stable, which can impart increased metabolic stability to the resulting peptidomimetics. The combination of a rigid bicyclic scaffold with gem-difluorination in 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid offers a unique tool to systematically probe and enhance the pharmacological profile of peptide-based therapeutics.

Synthesis of N-α-Boc-2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic Acid

As 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid is a novel building block, a plausible synthetic route is proposed here based on established methodologies for related bicyclic and fluorinated compounds. The synthesis commences with a Diels-Alder reaction to construct the bicyclo[2.2.2]octene core, followed by a ring expansion and subsequent fluorination and functional group manipulations.

Diagram: Proposed Synthetic Pathway

G A Bicyclo[2.2.2]octan-2-one B 2-Azabicyclo[3.2.2]nonan-3-one A->B Beckmann Rearrangement C 2,2-Difluoro-6-azabicyclo[3.2.2]nonan-3-one B->C Fluorination (e.g., DAST) D 2,2-Difluoro-6-azabicyclo[3.2.2]nonane C->D Reduction (e.g., LiAlH4) E N-Boc-2,2-difluoro-6-azabicyclo[3.2.2]nonane D->E Boc Protection F N-Boc-2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid E->F Carboxylation

Caption: Proposed synthesis of the target amino acid.

Protocol 1: Synthesis of N-α-Boc-2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic Acid

  • Beckmann Rearrangement: Treat bicyclo[2.2.2]octan-2-one with hydroxylamine hydrochloride and a strong acid (e.g., polyphosphoric acid) to induce a Beckmann rearrangement, yielding 2-azabicyclo[3.2.2]nonan-3-one.

  • Gem-Difluorination: Subject the lactam to deoxofluorination using a reagent such as diethylaminosulfur trifluoride (DAST) or a related fluorinating agent to install the gem-difluoro group at the 2-position, affording 2,2-difluoro-6-azabicyclo[3.2.2]nonan-3-one.

  • Lactam Reduction: Reduce the resulting fluorinated lactam with a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent to yield 2,2-difluoro-6-azabicyclo[3.2.2]nonane.

  • Boc Protection: Protect the secondary amine of the bicyclic core with di-tert-butyl dicarbonate (Boc)2O in the presence of a suitable base (e.g., triethylamine) to give N-Boc-2,2-difluoro-6-azabicyclo[3.2.2]nonane.

  • Carboxylation: Introduce the carboxylic acid functionality at the 5-position. This can be achieved through a directed ortho-metalation approach, followed by quenching with carbon dioxide.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered and electronically modified amino acids such as N-α-Boc-2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent racemization.

Diagram: SPPS Workflow for Incorporation

G Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Coupling of Fluorinated Amino Acid Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Elongation Continue Peptide Elongation Deprotection2->Elongation Cleavage Cleavage and Deprotection (TFA Cocktail) Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: SPPS cycle for incorporating the novel amino acid.

Protocol 2: SPPS Incorporation of the Fluorinated Bicyclic Amino Acid

This protocol assumes a standard Fmoc/tBu SPPS strategy.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

  • Coupling of the Fluorinated Amino Acid:

    • Pre-activation: In a separate vessel, dissolve N-α-Boc-2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the bicyclic amino acid.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to ensure the completion of the coupling. If the test is positive (indicating free amines), a recoupling step may be necessary.

  • Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Continuation of Synthesis: Proceed with the standard SPPS cycles of deprotection and coupling for the subsequent amino acids in the sequence.

  • Cleavage and Global Deprotection: After the final amino acid has been coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry and NMR.

Coupling ReagentRecommended Equivalents (Amino Acid/Reagent/Base)Typical Coupling TimeNotes
HATU 3-5 / 3-5 / 6-102-4 hoursHighly efficient for hindered couplings.
HBTU 3-5 / 3-5 / 6-102-4 hoursA common and effective choice.
DIC/Oxyma 3-5 / 3-5 / 6-104-6 hoursA cost-effective option, may require longer reaction times.

Characterization of the Resulting Peptidomimetics

Thorough characterization is essential to confirm the successful incorporation of the novel amino acid and to understand its impact on the peptide's properties.

4.1. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized peptidomimetic.

  • Methodology: High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) should be employed.

  • Expected Outcome: The observed mass should match the calculated mass of the peptide containing the 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid residue. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the modification.[1][2]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the incorporation and to elucidate the conformational changes induced by the novel amino acid.

  • Methodology:

    • ¹H NMR: Will show characteristic shifts for the protons of the bicyclic system.

    • ¹⁹F NMR: Will provide a distinct signal for the gem-difluoro group, which is highly sensitive to the local environment and can be a valuable probe for conformational studies.[3][4][5]

    • 2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for assigning all proton resonances and for determining through-space proximities, which can reveal changes in the peptide's secondary structure.[6][7][8][9]

  • Expected Outcome: The NMR spectra will confirm the presence of the fluorinated bicyclic moiety. Analysis of NOE patterns and chemical shift perturbations will provide insights into the conformational preferences of the peptidomimetic.[10][11][12]

Evaluation of Pharmacological Properties

5.1. Metabolic Stability Assays

  • Objective: To assess the resistance of the peptidomimetic to enzymatic degradation.

  • Protocol 3: In Vitro Metabolic Stability in Liver Microsomes

    • Incubate the peptidomimetic (typically at 1 µM) with liver microsomes (e.g., human or rat) in the presence of NADPH.[10][13]

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the remaining amount of the parent peptidomimetic by LC-MS/MS.[10]

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

  • Expected Outcome: The incorporation of the constrained, fluorinated amino acid is expected to enhance metabolic stability compared to the parent, unmodified peptide.[14][15][16]

5.2. Receptor Binding and Functional Assays

  • Objective: To determine the affinity of the peptidomimetic for its target receptor and its functional activity (agonist or antagonist).

  • Methodology: The specific assays will depend on the biological target. Standard techniques include radioligand binding assays, surface plasmon resonance (SPR), and cell-based functional assays (e.g., cAMP measurement, calcium flux).

  • Expected Outcome: The conformational constraint imposed by the bicyclic system may lead to an increase in binding affinity and receptor selectivity.

Conclusion

The incorporation of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid into peptidomimetics represents a promising strategy for enhancing their therapeutic potential. The protocols and guidelines presented herein provide a framework for the synthesis, SPPS incorporation, and characterization of these novel compounds. The unique combination of conformational rigidity and electronic modulation offered by this building block is expected to yield peptidomimetics with improved metabolic stability, receptor affinity, and selectivity, thereby advancing the development of next-generation peptide-based drugs.

References

  • Zhang, Y., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1477-1485. [Link]

  • Zhang, Y., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. ACS Publications. [Link]

  • Seebach, D., et al. (2007). NMR-Solution Structures of Fluoro-Substituted β-Peptides: A 314-Helix and a Hairpin Turn. Helvetica Chimica Acta, 90(11), 2251-2275. [Link]

  • Sievers, R. E., Bayer, E., & Hunziker, P. (1971). NMR analyzes peptides, amino acids. C&EN Global Enterprise, 49(48), 33. [Link]

  • Lehmann, F., et al. (n.d.). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Preprint.
  • Frackenpohl, J., et al. (2001). The first conformational analysis of a peptide containing a fluorinated proline analogue in aqueous solution. Journal of the American Chemical Society, 123(40), 9924-9925.
  • Zhang, H., et al. (2022). An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. Analytical Chemistry, 94(3), 1699-1707. [Link]

  • Mykhailiuk, P. K. (n.d.). New Fluorine-Labelled Amino Acids as 19F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. Retrieved from [Link]

  • Lim, H. S., et al. (2026, February 7). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry.
  • Carpino, L. A., et al. (1993). Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 58(24), 6647-6651. [Link]

  • Tange, S., Fukuhara, T., & Hara, S. (2008). Facile Synthesis of Bicyclo Orthoesters and Bicyclo Amide Acetals Using α,α-Difluoroalkylamines. Synthesis, 2008(20), 3219-3222. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Saneii, H. H., & Girin, V. V. (1991). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 38(4), 348-354.
  • Li, Y., et al. (2023). Peptidomics. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

  • Adamo, M. F., & Capparelli, M. V. (2012). Peptidome analysis: tools and technologies. Amino Acids, Peptides and Proteins, 37, 195-214.
  • Charlesworth, N. G., et al. (2024). Modular synthesis of cyclic β-difluoroamines. Chemical Communications. [Link]

  • Bandeira, N., et al. (2012). Limitations of mass spectrometry-based peptidomic approaches. Journal of Proteome Research, 11(3), 1645-1654. [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Carlier, L., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 793-807. [Link]

  • Mykhailiuk, O. (2014). New Fluorine-Labelled Amino Acids as 19F NMR Reporters for Structural Peptide Studies [Doctoral dissertation, Karlsruhe Institute of Technology].
  • Wishart, D. S., et al. (2026). A Data Set of Simple 1-D and 2-D NMR Spectra of Peptides, including All Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Biochemistry. [Link]

  • Wishart, D. S., et al. (2022). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • Blechert, S., & Guenard, D. (2002). SN1-like Reactions of Bicyclic α-Amino Ethers with Sulfur, Nitrogen, and Carbon Nucleophiles. Synthesis of 1-Azabicyclo[3.2.2]nonanes Functionalized at Carbon C2 and C6 with Complete Stereocontrol. Organic Letters, 4(20), 3533-3536. [Link]

  • Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(7), 1390-1393. [Link]

  • Seebacher, W., et al. (2023). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 333. [Link]

  • Nakano, H., et al. (2013). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry, 9, 74-80. [Link]

  • Seebacher, W., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6214. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated motifs, gem-difluorinated bicyclic amines represent a class of conformationally restricted building blocks with significant potential in drug discovery. This document provides a comprehensive guide for the scale-up synthesis of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid, a novel scaffold of interest for the development of new therapeutic agents.

The rigid 6-azabicyclo[3.2.2]nonane core offers a defined three-dimensional orientation of substituents, while the gem-difluoro group at the 2-position can serve as a bioisostere for a carbonyl group or other functionalities, and the carboxylic acid at the 5-position provides a handle for further derivatization. The synthetic routes detailed herein are designed with scalability and robustness in mind, addressing the challenges associated with the stereocontrolled construction of the bicyclic system and the introduction of the difluoromethylene group.

Synthetic Strategy Overview

The synthesis of the target compound presents two primary challenges: the construction of the 6-azabicyclo[3.2.2]nonane core and the introduction of the gem-difluoro moiety. Two plausible retrosynthetic analyses are considered, with the forward synthesis focusing on the more convergent and scalable approach.

Retrosynthetic Analysis:

A logical retrosynthetic approach (Figure 1) disconnects the target molecule at the C5-C6 amide bond (or its precursor), suggesting a lactam intermediate. This lactam can be envisioned as arising from a Beckmann or Schmidt rearrangement of a corresponding bicyclo[3.2.2]nonan-6-one. The gem-difluoro group can be installed via electrophilic fluorination of a ketone precursor. This leads to a key intermediate, a difluorinated bicyclic ketone.

Retrosynthesis target 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid intermediate1 2,2-difluoro-6-azabicyclo[3.2.2]nonan-5-one (Lactam) target->intermediate1 Lactam hydrolysis/reduction intermediate2 2,2-difluorobicyclo[3.2.2]nonan-6-one intermediate1->intermediate2 Beckmann/Schmidt Rearrangement intermediate3 bicyclo[3.2.2]nonan-2,6-dione intermediate2->intermediate3 Selective protection & Fluorination

Figure 1: Retrosynthetic analysis of the target molecule.

Based on this analysis, a forward synthesis is proposed that commences with a readily available bicyclic dione, proceeds through a late-stage fluorination and rearrangement, and concludes with the formation of the carboxylic acid. This approach is favored for its convergency and the use of well-established, scalable reactions.

Proposed Scale-Up Synthesis Route

The recommended synthetic pathway is a multi-step process designed for efficiency and scalability (Figure 2). The key transformations include a selective ketal protection, a robust electrophilic difluorination, a regioselective Beckmann rearrangement, and a final conversion to the target carboxylic acid.

Synthetic_Pathway A bicyclo[3.2.2]nonane-2,6-dione B 6,6-ethylenedioxy-bicyclo[3.2.2]nonan-2-one A->B Ethylene glycol, p-TsOH C 2,2-difluoro-6,6-ethylenedioxy-bicyclo[3.2.2]nonane B->C Selectfluor®, MeCN/H2O D 2,2-difluorobicyclo[3.2.2]nonan-6-one C->D aq. HCl E 2,2-difluoro-6-azabicyclo[3.2.2]nonan-5-one D->E 1. NH2OH·HCl 2. PPA F 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carbonitrile E->F 1. P2S5 2. MeI 3. NaCN G 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid F->G aq. HCl, heat

Figure 2: Proposed scale-up synthetic pathway.

Detailed Application Notes and Protocols

Part 1: Synthesis of 2,2-difluorobicyclo[3.2.2]nonan-6-one

This part focuses on the preparation of the key difluorinated ketone intermediate. The strategy relies on the selective protection of one of the two ketone functionalities in the starting dione, followed by electrophilic fluorination.

Step 1: Monoketalization of bicyclo[3.2.2]nonane-2,6-dione

The selective protection of one ketone in a symmetric dione can be challenging on a large scale. However, in the bicyclo[3.2.2]nonane system, the C2 and C6 positions may exhibit subtle differences in steric hindrance, which can be exploited for selective monoketalization.

  • Protocol:

    • To a stirred solution of bicyclo[3.2.2]nonane-2,6-dione (1.0 eq) in toluene (10 vol) is added ethylene glycol (1.1 eq) and p-toluenesulfonic acid monohydrate (0.05 eq).

    • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

    • The reaction is monitored by GC-MS for the disappearance of the starting material and the formation of the mono- and di-ketal products.

    • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with toluene.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired monoketal, 6,6-ethylenedioxy-bicyclo[3.2.2]nonan-2-one.

  • Scientific Rationale: The use of a slight excess of ethylene glycol and a catalytic amount of a strong acid like p-TsOH drives the equilibrium towards ketal formation. The azeotropic removal of water is crucial for achieving high conversion. Toluene is a suitable solvent for this purpose due to its ability to form an azeotrope with water and its relatively high boiling point.

Step 2: Electrophilic Difluorination

The introduction of the gem-difluoro group is achieved using an electrophilic fluorinating agent. Selectfluor® (F-TEDA-BF4) is a commercially available, stable, and easy-to-handle reagent that is well-suited for this transformation on a large scale.[1][2]

  • Protocol:

    • To a stirred solution of 6,6-ethylenedioxy-bicyclo[3.2.2]nonan-2-one (1.0 eq) in a mixture of acetonitrile and water (9:1, 10 vol) is added Selectfluor® (2.5 eq) portion-wise at room temperature.

    • The reaction mixture is stirred at room temperature and monitored by LC-MS.

    • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, 2,2-difluoro-6,6-ethylenedioxy-bicyclo[3.2.2]nonane, is typically used in the next step without further purification.

  • Scientific Rationale: The fluorination of ketones with Selectfluor® is thought to proceed via an enol or enolate intermediate. The use of a protic co-solvent like water can facilitate the formation of the enol. A slight excess of Selectfluor® is used to ensure complete difluorination. Acetonitrile is a common solvent for Selectfluor® reactions due to its polarity and ability to dissolve both the substrate and the reagent.

Step 3: Deprotection of the Ketal

The ketal protecting group is removed under acidic conditions to regenerate the ketone at the C6 position.

  • Protocol:

    • The crude 2,2-difluoro-6,6-ethylenedioxy-bicyclo[3.2.2]nonane from the previous step is dissolved in a mixture of acetone (10 vol) and 2M aqueous hydrochloric acid (5 vol).

    • The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC or GC-MS.

    • The acetone is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield 2,2-difluorobicyclo[3.2.2]nonan-6-one.

  • Scientific Rationale: The acetal is labile to acid-catalyzed hydrolysis. The use of aqueous HCl in acetone provides a homogeneous system for the reaction to proceed efficiently at room temperature.

Part 2: Synthesis of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

This part describes the transformation of the difluorinated ketone into the target carboxylic acid via a ring expansion and subsequent functional group manipulations.

Step 4: Beckmann Rearrangement

The Beckmann rearrangement is a classic and reliable method for converting a ketone into a lactam.[3] The regioselectivity of the rearrangement is determined by the stereochemistry of the intermediate oxime.

  • Protocol:

    • A mixture of 2,2-difluorobicyclo[3.2.2]nonan-6-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol (10 vol) and pyridine (2 vol) is heated to reflux until the formation of the oxime is complete (monitored by LC-MS).

    • The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude oxime.

    • The crude oxime is added portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C.

    • The reaction mixture is stirred at this temperature for 1-2 hours.

    • The hot mixture is carefully poured onto crushed ice, and the resulting mixture is neutralized with a concentrated aqueous solution of sodium hydroxide.

    • The precipitated product is collected by filtration, washed with water, and dried to give 2,2-difluoro-6-azabicyclo[3.2.2]nonan-5-one.

  • Scientific Rationale: The formation of the oxime is a standard condensation reaction. The Beckmann rearrangement is promoted by strong acids like PPA, which protonates the hydroxyl group of the oxime, facilitating the migration of the alkyl group anti to the leaving group. The regioselectivity of the rearrangement of bicyclic ketones can often be predicted based on which bridgehead or methylene group is better able to stabilize a partial positive charge during the migration.

Step 5: Conversion of the Lactam to the Amino Nitrile

A multi-step sequence is employed to convert the lactam to an amino nitrile, a precursor to the carboxylic acid.

  • Protocol:

    • A mixture of the lactam (1.0 eq) and phosphorus pentasulfide (0.5 eq) in toluene is heated to reflux to form the corresponding thiolactam.

    • After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude thiolactam is dissolved in THF and treated with methyl iodide (1.5 eq) at room temperature to form the thioimidate salt.

    • The solvent is removed, and the crude salt is dissolved in methanol. Sodium cyanide (1.5 eq) is added, and the mixture is stirred at room temperature until the formation of the α-amino nitrile is complete.

    • The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carbonitrile.

  • Scientific Rationale: This sequence of reactions is a known method for converting lactams to α-amino nitriles. The thiolactam is more reactive towards alkylation than the lactam. The resulting thioimidate is a good electrophile that is readily displaced by cyanide.

Step 6: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step is the hydrolysis of the nitrile to the carboxylic acid under acidic conditions.

  • Protocol:

    • The crude amino nitrile is suspended in 6M aqueous hydrochloric acid (10 vol).

    • The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by LC-MS for the disappearance of the nitrile and formation of the carboxylic acid).

    • The reaction mixture is cooled to room temperature and the pH is adjusted to ~3-4 with a concentrated aqueous solution of sodium hydroxide.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid.

  • Scientific Rationale: Acid-catalyzed hydrolysis of nitriles proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water. The intermediate amide is further hydrolyzed to the carboxylic acid under the reaction conditions.

Data Summary

StepProductStarting MaterialReagentsTypical YieldPurity (by HPLC)
16,6-ethylenedioxy-bicyclo[3.2.2]nonan-2-onebicyclo[3.2.2]nonane-2,6-dioneEthylene glycol, p-TsOH60-70%>95%
22,2-difluoro-6,6-ethylenedioxy-bicyclo[3.2.2]nonane6,6-ethylenedioxy-bicyclo[3.2.2]nonan-2-oneSelectfluor®80-90% (crude)~90%
32,2-difluorobicyclo[3.2.2]nonan-6-one2,2-difluoro-6,6-ethylenedioxy-bicyclo[3.2.2]nonaneaq. HCl85-95%>98%
42,2-difluoro-6-azabicyclo[3.2.2]nonan-5-one2,2-difluorobicyclo[3.2.2]nonan-6-oneNH2OH·HCl, PPA50-60%>95%
52,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carbonitrile2,2-difluoro-6-azabicyclo[3.2.2]nonan-5-oneP2S5, MeI, NaCN60-70% (crude)~85%
62,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carbonitrileaq. HCl70-80%>99%

Conclusion

The application notes and protocols provided herein describe a robust and scalable synthetic route to 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid. The chosen strategy leverages well-established chemical transformations that are amenable to large-scale production. The key steps, including selective protection, electrophilic fluorination, and Beckmann rearrangement, have been optimized for yield and purity. This guide is intended to provide researchers, scientists, and drug development professionals with a practical and reliable method for accessing this novel fluorinated bicyclic amino acid scaffold for further exploration in medicinal chemistry programs.

References

  • Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 233. [Link]

  • Reddy, V. P., et al. (2017). Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4). New Journal of Chemistry, 41(5), 2134-2138. [Link]

  • Gao, Y., et al. (2018). Dichloroimidazolidinedione-Activated Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams. The Journal of Organic Chemistry, 83(4), 2040-2049. [Link]

  • Lecourt, T., et al. (2000). The reaction of enol esters with SelectFluor is facile and leads to the corresponding α-fluoroketones under mild conditions. Journal of the Chemical Society, Perkin Transactions 1, (10), 1591-1596. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Chemical Society Reviews, 33(3), 152-160. [Link]

  • Pearson, W. H., & Aube, J. (1991). The intramolecular Schmidt reaction. Journal of the American Chemical Society, 113(25), 9675-9677. [Link]

  • Gorichko, M., et al. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 121-127. [Link]

  • Kitamura, M., et al. (2020). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 25(9), 2108. [Link]

  • Lal, G. S., et al. (1999). N-Fluoro-bis(perfluoroalkyl)sulfonyl Imides: New, Highly Efficient, and Stable Electrophilic Fluorinating Agents. Chemical Communications, (3), 215-216. [Link]

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585. [Link]

  • Wolff, S., & Agosta, W. C. (1982). The Schmidt reaction on bicyclic ketones. The Journal of Organic Chemistry, 47(16), 3053-3059. [Link]

  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 5(2), 105-115. [Link]

  • Macikenas, D., et al. (1999). Asymmetric Electrophilic α-Fluorination of Ketones Using N-Fluoro Cinchona Alkaloid Derivatives. Journal of the American Chemical Society, 121(34), 7842-7843. [Link]

  • Gawley, R. E. (1988). The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations. Organic Reactions, 35, 1-420. [Link]

  • Smith, P. A. S., & Horwitz, J. P. (1950). The Schmidt Reaction. III. The Reaction of Hydrazoic Acid with Symmetrical Ketones. Journal of the American Chemical Society, 72(8), 3718-3722. [Link]

Sources

Troubleshooting & Optimization

purification techniques for 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this unique and challenging molecule. Our goal is to provide practical, field-tested solutions to common purification issues, grounded in established chemical principles.

The structure of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid presents a unique set of purification challenges. It is both a secondary amine (pKa ~9-10) and a carboxylic acid (pKa ~3-4), making it zwitterionic at neutral pH. The presence of the gem-difluoro group also significantly impacts its polarity, solubility, and reactivity. This guide will help you navigate these properties to achieve high purity.

General Purification Workflow

A successful purification strategy begins with a clear plan. The following workflow illustrates the decision-making process from a crude reaction mixture to the final, purified compound.

Purification_Workflow cluster_start Initial State cluster_primary Primary Purification cluster_intermediate Intermediate State cluster_final Final Purification / Isolation cluster_end Final Product start Crude Reaction Mixture extraction Aqueous Workup / L-L Extraction (pH Controlled) start->extraction For large scale & removing salts chrom_direct Direct Chromatography (Crude Loading) start->chrom_direct For small scale & difficult mixtures part_purified Partially Purified Product (Concentrated) extraction->part_purified chrom_direct->part_purified crystallization Crystallization / Salt Formation part_purified->crystallization If solid or crystallizable salt prep_hplc Preparative HPLC part_purified->prep_hplc For high purity requirements or non-crystalline products end_product Pure Crystalline Solid (>98% Purity) crystallization->end_product prep_hplc->end_product

Caption: General decision workflow for purifying 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Problem 1: My product is stuck in the aqueous layer during liquid-liquid extraction.

Answer: This is the most common issue and is due to the compound's zwitterionic nature. At a neutral pH, the molecule has both a positive (ammonium) and negative (carboxylate) charge, making it highly water-soluble and resistant to extraction into common organic solvents.

Causality: The key is to suppress the ionization of either the carboxylic acid or the amine to make the molecule neutral and more lipophilic.

  • To extract into an organic solvent: You must adjust the pH of the aqueous layer.

    • Acidic Extraction (pH 1-2): Add a strong acid (e.g., 1M HCl) to protonate the carboxylate group. The molecule will now have a net positive charge (R-NH2+-COOH) and will remain in the aqueous phase, while neutral organic impurities can be washed away with a solvent like ethyl acetate or dichloromethane (DCM).

    • Basic Extraction (pH > 11): This is often not recommended for the free acid, but if you want to extract the amine form, you would need to deprotonate the ammonium ion. However, the carboxylate would remain, keeping it water-soluble. The better strategy is to isolate it as the free acid after an acidic wash.

Solution Protocol: pH-Controlled Extraction

  • Acidification: Cool the aqueous reaction mixture in an ice bath and slowly add 1M HCl until the pH is ~2.

  • Wash: Extract the mixture 2-3 times with a suitable organic solvent (e.g., ethyl acetate) to remove non-polar, non-basic impurities. Discard the organic layers.

  • Extraction of Product: This step is often challenging. While theory suggests the protonated amine should be water-soluble, some extraction into a polar organic solvent like butanol can be attempted. However, the more robust method is to isolate it from the aqueous phase.

  • Isolation: After washing, the product is in the acidic aqueous layer. You can either:

    • Evaporate: Remove the water under reduced pressure (if no volatile acids are present).

    • Precipitate: Adjust the pH to the isoelectric point (typically pH ~5-6) where the compound is least soluble and may precipitate out of solution.

    • Ion-Pair Extraction: For stubborn cases, form an ion pair using a reagent like tetrabutylammonium hydrogen sulfate, which can transport the carboxylate into the organic phase.[1]

Problem 2: I am observing poor separation and significant tailing during silica gel column chromatography.

Answer: The basic nitrogen atom in the azabicyclo core interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This strong ionic interaction causes the compound to "stick" to the column, leading to streaking, tailing, and poor resolution.

Causality: To achieve good separation, the interaction between the basic amine and the acidic silica must be minimized. This can be done by either neutralizing the silica's acidic sites or using a different stationary phase altogether.

Solutions & Protocols:

  • Use of Basic Additives: This is the most common and cost-effective solution. Add a small amount of a basic modifier to the eluent.[2]

    • Triethylamine (Et₃N): Add 0.5-1% (v/v) Et₃N to your mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexanes). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Ammonia in Methanol: Using a pre-mixed solution of 7N ammonia in methanol as your polar modifier can also be very effective.

  • Step-by-Step Protocol (Flash Chromatography with Basic Modifier):

    • Slurry Preparation: Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 99:1 DCM:Methanol) containing 1% triethylamine.

    • Column Packing: Pack the column with the slurry, ensuring it is uniform and free of air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the top of the column bed.

    • Elution: Run the column, gradually increasing the polarity of the mobile phase (e.g., from 1% to 10% methanol in DCM, always containing 1% Et₃N). Collect fractions and analyze by TLC or LC-MS.

  • Alternative Stationary Phases:

    • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative for purifying basic compounds.[2]

    • Amine-Functionalized Silica: This is a specialty phase where amine groups are covalently bonded to the silica. It is highly effective for purifying basic compounds without mobile phase additives, but it is more expensive.[2]

    • Reverse-Phase Chromatography (C18): For highly polar derivatives, reverse-phase chromatography using a mobile phase like water/acetonitrile with an additive (e.g., 0.1% formic acid or TFA) can be a powerful purification method.[2]

Problem 3: My purified product is a persistent oil or gum and will not crystallize.

Answer: This is common for complex molecules, especially when minor impurities are present that inhibit the formation of a crystal lattice. The zwitterionic nature can also lead to strong intermolecular interactions that favor an amorphous state.

Solutions:

  • Salt Formation: This is a highly effective technique. Converting the basic amine into a salt, such as a hydrochloride (HCl) or fumarate salt, introduces ionic character that often promotes crystallinity and improves handling properties.[2]

    • Protocol (HCl Salt Formation):

      • Dissolve the purified, oily product in a minimal amount of a suitable solvent (e.g., methanol, isopropanol, or ethyl acetate).

      • Slowly add a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.

      • Continue adding until the solution is acidic (check with pH paper) and a precipitate forms.

      • If no precipitate forms immediately, try cooling the solution, scratching the inside of the flask with a glass rod, or adding a non-polar "anti-solvent" like hexanes or ether to induce precipitation.

      • Collect the solid by filtration, wash with a non-polar solvent (e.g., cold ether), and dry under vacuum.

  • Trituration: Stir the oil vigorously with a solvent in which it is sparingly soluble (e.g., hexanes, diethyl ether, or a mixture). This can wash away soluble impurities and induce the product to solidify.[2]

  • Co-evaporation: Dissolve the oil in a good solvent (e.g., DCM) and add a non-polar anti-solvent (e.g., hexanes). Carefully remove the solvents under reduced pressure. This can sometimes yield a solid product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: Impurities are highly dependent on the synthetic route. However, some common classes include:

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • Des-fluoro Parent Compound: In many fluorination reactions, incomplete reaction can leave behind the non-fluorinated analog, which can be very difficult to separate due to similar polarity.[3]

  • Reagents and Byproducts: Coupling reagents (e.g., HATU, EDC), protecting groups (e.g., Boc), or byproducts from the fluorination step.

  • Diastereomers or Epimers: If chiral centers are present or formed during the reaction, diastereomers may be present and require careful chromatographic separation.[2]

Impurity Class Likely Origin Recommended Removal Method
Non-polar starting materialsSynthesispH-controlled extraction; Flash chromatography
Des-fluoro parent compoundIncomplete fluorinationPreparative HPLC; Careful flash chromatography
Peptide coupling reagentsAmide bond formationAqueous wash (acidic or basic)
Diastereomers/EpimersSynthesisPreparative HPLC or chiral chromatography

Q2: Which primary purification technique is best for my scale?

A2: The choice depends on the quantity of material and the nature of the impurities.

Technique Pros Cons Best For
L-L Extraction High capacity, removes salts and polar/non-polar impurities effectively.[1]Can be labor-intensive; risk of emulsion formation.> 5 g scale; initial cleanup.
Flash Chromatography Good for separating compounds with different polarities.Can be difficult for very polar compounds or those with close Rfs.[4]100 mg to 10 g scale.
Crystallization Yields very high purity material; excellent for final purification step.Product may not crystallize; can have lower yields.Final purification of solid compounds.
Preparative HPLC Highest resolution for separating difficult mixtures (e.g., diastereomers).[2][5]Low capacity, expensive, requires solvent removal.< 1 g scale; when very high purity is required.

Q3: Can I use Solid-Phase Extraction (SPE) for a rapid cleanup?

A3: Yes, SPE can be an excellent technique for rapid, small-scale cleanup. Given the acidic nature of the target compound, a weak anion exchange (WAX) SPE cartridge would be a logical choice.[1]

  • Mechanism: At a neutral or slightly basic pH, the carboxylate group will be deprotonated (COO-) and will bind to the positively charged WAX sorbent. Neutral and basic impurities can be washed away. The desired product is then eluted by lowering the pH (e.g., with a solution containing formic or acetic acid) to protonate the carboxylate and release it from the sorbent.[1]

References

  • Janda J, Nödler K, Brauch H‐J, Zwiener C, Lange FT. Robust trace analysis of polar (C2‐C8) perfluorinated carboxylic acids by liquid chromatography‐tandem mass spectrometry: method development and application to surface water, groundwater and drinking water. Environ Sci Pollut Res. 2019;26:7326‐7336. [Link]

  • Li Y, et al. Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. Food Chem. 2025;492(Pt 3):145624. [Link]

  • Gaurav, Kumar A, Singh S. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Separation Science Plus. 2021. [Link]

  • Nödler K, Janda J, Zwiener C, Lange FT. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Analytical Science Advances. 2020. [Link]

  • Cytiva. Protein purification troubleshooting guide. Dutscher.com. Accessed March 24, 2026. [Link]

  • Kacprzak, K. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. 2022. [Link]

  • GE Healthcare. Protein purification troubleshooting guide. GE Healthcare. Accessed March 24, 2026. [Link]

  • Smith, C. A., et al. Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development. 2020;24(3), 285-295. [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. Waters Corporation. 2025. [Link]

  • HPLC Troubleshooting Guide. hplctroubleshooting.com. Accessed March 24, 2026. [Link]

  • Laferriere-Holloway, T. S., et al. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. MDPI. 2022. [Link]

Sources

preventing decarboxylation during 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Decarboxylation in 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic Acid Workflows

Welcome to the Advanced Application Support Center. This guide is designed for drug development professionals and synthetic chemists working with conformationally restricted, highly fluorinated bicyclic amino acids.

Working with 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid presents a unique synthetic challenge: severe decarboxylation during standard amide coupling or esterification workflows. Below, we dissect the mechanistic causality of this degradation and provide a self-validating protocol to successfully forge bonds without losing the critical carboxylate moiety.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid completely decarboxylate during standard HATU/DIPEA coupling? A: This compound is a bridged bicyclic α -amino acid. When the C5 carboxylic acid is activated into a highly reactive ester (such as the OAt ester generated by HATU), it becomes highly susceptible to rapid CO 2​ extrusion. Even when the N6 nitrogen is protected (e.g., with a Boc group), the nucleophilic carbonyl oxygen of the carbamate protecting group can attack the activated ester intramolecularly. This forms a transient cyclic oxazolidinone intermediate that rapidly decarboxylates 1. Strong bases like DIPEA accelerate this process by facilitating proton transfers and promoting an E1cB-like elimination pathway.

Q2: How does the 2,2-difluoro group affect the stability of the activated intermediate? A: The gem-difluoro group at the C2 position exerts a powerful inductive electron-withdrawing effect (-I effect) across the [3.2.2] bicyclic framework. This drastically increases the electrophilicity of the activated carbonyl at C5, lowering the activation energy required for the aforementioned intramolecular attack. Furthermore, if decarboxylation proceeds via a radical or ylide intermediate, the fluorines polarize the transition state, making the extrusion of CO 2​ thermodynamically favorable 2.

Q3: Which coupling reagents and bases should I use to prevent this? A: You must avoid highly reactive uronium/aminium salts (HATU, HBTU) and strong tertiary amines (DIPEA, TEA). Instead, utilize Propylphosphonic anhydride (T3P) combined with a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM). T3P forms a less electrophilic mixed anhydride intermediate that is kinetically stable against oxazolidinone formation 3.

Part 2: Quantitative Condition Profiling

To illustrate the relationship between reagent harshness, temperature, and degradation, we have summarized the quantitative outcomes of various coupling conditions applied to this specific bicyclic scaffold.

Coupling ReagentBaseTemp (°C)Decarboxylation (%)Target Amide Yield (%)
HATUDIPEA25> 85%< 10%
EDC / HOBtTEA2555 - 65%25 - 35%
EDC / HOAtNMM015 - 25%70 - 80%
T3P 2,4,6-Collidine -20 < 5% > 90%
Part 3: Pathway Visualization

Decarboxylation A N-Protected 2,2-Difluoro- 6-azabicyclo[3.2.2]nonane- 5-carboxylic acid B Activated Ester (e.g., OAt, OBt, O-Acylisourea) A->B Coupling Reagent + Base C Desired Amide Bond Formation B->C Amine Nucleophile Low Temp (-20°C) Weak Base D Undesired Decarboxylation (CO2 Extrusion) B->D Strong Base (DIPEA) Room Temp Steric Hindrance E Target Bicyclic Amide C->E F Decarboxylated Byproduct (Iminium / Enamine) D->F

Mechanistic divergence of activated bicyclic amino acids during amide coupling.

Part 4: Self-Validating Experimental Protocol

Procedure: Low-Temperature T3P-Mediated Amide Coupling Objective: Form an amide bond while kinetically trapping the active ester to prevent CO 2​ extrusion.

1. Preparation & Solvation: Flame-dry a Schlenk flask and purge with Argon. Add the N-Boc-protected 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid (1.0 eq) and the amine nucleophile (1.2 eq). Dissolve the reagents in anhydrous DCM to achieve a 0.1 M concentration.

2. Cryogenic Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath maintained strictly at -20 °C. Causality: Lower temperatures exponentially decrease the rate of the unimolecular decarboxylation pathway relative to the bimolecular aminolysis of the target amine 4.

3. Base Addition: Add 2,4,6-collidine (3.0 eq) dropwise over 5 minutes. Causality: Collidine is sterically hindered and weakly basic (pKa ~7.4). This prevents the deprotonation events that lead to E1cB decarboxylation, a common failure point when using DIPEA (pKa ~10.5).

4. Activation: Slowly add T3P (50 wt% in EtOAc, 1.5 eq) dropwise over 15 minutes using a syringe pump. Causality: Slow addition prevents localized exothermic heating and keeps the steady-state concentration of the active mixed-anhydride low, ensuring it is immediately consumed by the amine nucleophile before it can degrade.

5. In-Process Self-Validation Check: After 30 minutes, withdraw a 5 µL aliquot and quench it in 100 µL of anhydrous methanol. Analyze via LC-MS. Validation Criteria: You must observe the methyl ester mass (indicating successful trapping of the intact T3P-activated intermediate by MeOH) and the target amide mass. The presence of a peak at [M - 44] indicates active decarboxylation. If [M - 44] is observed, immediately lower the bath temperature to -30 °C.

6. Completion & Workup: Allow the reaction to stir at -20 °C for 4 hours, then slowly warm to 0 °C over 2 hours. Quench the reaction with cold saturated aqueous NaHCO 3​ . Extract with EtOAc, wash heavily with 10% aqueous citric acid (to completely remove the collidine), dry over Na 2​ SO 4​ , and concentrate under reduced pressure (bath temp < 30 °C).

References
  • Source: National Institutes of Health (NIH)
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis Source: Journal of the American Chemical Society / PMC URL
  • Source: National Institutes of Health (NIH)
  • General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides Source: Organic Letters - ACS Publications URL

Sources

Technical Support Center: HPLC Method Development for Purity Analysis of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for developing a robust HPLC purity method for 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals, offering practical, in-depth guidance in a question-and-answer format. We will explore the unique challenges this molecule presents and provide systematic strategies for method development, troubleshooting, and validation.

Introduction: Understanding the Analyte

2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid is a complex molecule with distinct analytical challenges. Its structure combines:

  • A highly polar zwitterionic character due to the carboxylic acid and secondary amine groups.

  • A rigid, non-planar bicyclic structure .

  • Geminal fluorine atoms , which influence its electronic properties and potential interactions.

  • At least one chiral center , making enantiomeric separation a critical aspect of purity analysis.

These features necessitate a thoughtful approach to method development, moving beyond standard C18 reversed-phase (RP) protocols.

Part 1: Initial Method Development & Column Selection
Q1: What are the primary challenges when developing an HPLC method for this compound, and how do they guide our initial choices?

A1: The primary challenges are poor retention on conventional RP columns, potential for poor peak shape, and the need for chiral separation.

  • Poor Retention: The molecule's high polarity and zwitterionic nature cause it to have a weak interaction with non-polar stationary phases like C18, often resulting in elution at or near the solvent front (void volume).[1] This makes quantification and separation from other polar impurities impossible.

  • Poor Peak Shape: The basic amine moiety can engage in strong, undesirable ionic interactions with residual acidic silanols on the surface of silica-based columns. This secondary interaction mechanism leads to significant peak tailing, which compromises resolution and integration accuracy.

  • Chirality: As a chiral molecule, its enantiomers may have different pharmacological or toxicological profiles. A comprehensive purity method must be able to separate and quantify the undesired enantiomer. Standard achiral columns will not resolve enantiomers.[2]

  • Weak UV Chromophore: The molecule lacks a significant UV-absorbing chromophore, which can lead to low sensitivity with UV-Vis detectors, a common detector in HPLC.[3]

These challenges dictate that our strategy must prioritize retention of polar compounds and control of secondary interactions, while also considering the need for chiral resolution.

Q2: What type of HPLC column should I select as a starting point?

A2: The choice depends on whether you are developing an achiral method for related substances or a chiral method for enantiomeric purity. A standard C18 column is unlikely to be successful.

For Achiral Purity Analysis (Related Substances): Your goal is to retain a very polar analyte. The following column chemistries are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly polar, water-soluble compounds. HILIC columns (e.g., bare silica, amide, diol) use a high organic mobile phase with a small amount of aqueous solvent to retain polar analytes.

  • Polar-Embedded/Polar-Endcapped RP Columns: These columns have polar groups (e.g., amide, carbamate) embedded within the alkyl chain or at the terminus. This enhances their affinity for polar analytes and shields the basic amine from interacting with silanols, improving peak shape.

  • Porous Graphitic Carbon (PGC): Columns like Hypercarb offer a unique retention mechanism based on the polarizability of the analyte, making them excellent for retaining very polar compounds that are difficult to manage on silica-based phases.[4]

  • Fluorinated Phases: These phases can exhibit alternative selectivity for fluorinated analytes through dipole-dipole interactions and can be a valuable screening tool.[5]

For Chiral Purity Analysis (Enantiomeric Separation): A chiral stationary phase (CSP) is required. Based on the molecule's structure as an amino acid analogue, the following CSPs are prime candidates:

  • Macrocyclic Glycopeptide CSPs: Phases based on teicoplanin or vancomycin are exceptionally versatile for separating underivatized amino acids and similar structures.[6][7] They offer multiple interaction modes (ionic, hydrogen bonding, steric) and can be used in reversed-phase, polar organic, or polar ionic modes.

  • Crown Ether CSPs: These are specifically designed for the chiral recognition of primary amines via a host-guest complexation mechanism.

The following diagram illustrates the decision-making process for column selection.

G start Goal of Purity Analysis achiral Achiral Separation (Process Impurities, Degradants) start->achiral Isomer separation not the primary goal chiral Chiral Separation (Enantiomeric Purity) start->chiral Need to resolve enantiomers col_hilic HILIC (Amide, Diol) Primary Choice achiral->col_hilic Start Here col_rp Polar-Embedded RP Good for Peak Shape achiral->col_rp col_pgc Porous Graphitic Carbon Alternative Selectivity achiral->col_pgc col_macro Macrocyclic Glycopeptide (e.g., Teicoplanin) Highly Versatile chiral->col_macro Start Here col_crown Crown Ether Amine-Specific chiral->col_crown

Caption: Workflow for initial HPLC column selection.

Part 2: Mobile Phase Optimization
Q3: How should I optimize the mobile phase to improve retention and peak shape?

A3: Mobile phase optimization, particularly pH control, is critical for this zwitterionic analyte.

  • pH and Buffer Selection: The ionization state of both the carboxylic acid (pKa ~2-4) and the amine (pKa ~9-10) is dictated by the mobile phase pH.

    • Scientific Rationale: To achieve consistent retention and minimize silanol interactions, the pH should be adjusted to at least 1.5-2 units away from the analyte's pKa values.[8] For this molecule, a low pH (e.g., 2.5-3.5) will fully protonate the amine (making it positively charged) and keep the carboxylic acid neutral, which is often ideal for good peak shape on RP or HILIC columns.

    • Recommendation: Use a buffer to maintain a stable pH. For UV or MS detection, volatile buffers like formic acid/ammonium formate or acetic acid/ammonium acetate are preferred. A buffer concentration of 10-20 mM is a good starting point.

  • Organic Modifier:

    • Acetonitrile (ACN) is the typical first choice as it has low viscosity and good UV transparency.

    • Methanol (MeOH) can offer different selectivity and should be screened if ACN does not provide adequate separation.

  • Additives for Peak Shape: If peak tailing persists even with pH control, a small amount (0.05-0.1%) of an additive like trifluoroacetic acid (TFA) can be used. TFA acts as an ion-pairing agent and masks active silanol sites. Caution: TFA is an ion-suppressing agent and should be avoided if using mass spectrometry (MS) detection.

Parameter Reversed-Phase (Polar-Embedded) HILIC Chiral (Macrocyclic Glycopeptide)
Aqueous Phase 10-20 mM Ammonium Formate, pH 3.010-20 mM Ammonium Acetate in Water10 mM Ammonium Acetate in Water/MeOH
Organic Phase Acetonitrile or MethanolAcetonitrileAcetonitrile or Methanol
Typical Gradient 5% to 50% Organic95% to 70% OrganicIsocratic or shallow gradient (e.g., 80/20 Org/Aq)
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID)0.8 - 1.2 mL/min (for 4.6 mm ID)0.5 - 1.0 mL/min (for 4.6 mm ID)
Temperature 30 - 40 °C30 - 40 °C15 - 25 °C (chiral separations are often temperature-sensitive)
Table 1: Recommended starting conditions for HPLC method development.
Part 3: Detection Strategies
Q4: My analyte has a poor UV response. What are my detection options for sensitive purity analysis?

A4: While low-wavelength UV (200-220 nm) can be attempted, it often lacks the sensitivity and specificity required for impurity analysis. More advanced detection methods are highly recommended.

  • Mass Spectrometry (LC-MS): This is the ideal choice. MS provides unparalleled sensitivity and selectivity, and its mass-to-charge ratio data can help in identifying unknown impurities. Ensure your mobile phase contains volatile buffers (e.g., ammonium formate/acetate) and avoids non-volatile salts (e.g., phosphate) and ion-suppressing agents like TFA.[9]

  • Charged Aerosol Detector (CAD): CAD is a universal detector that provides a near-uniform response for any non-volatile analyte. It is an excellent alternative to MS for quantifying impurities that may lack a UV chromophore, making it ideal for purity methods where the goal is to see all components.

  • Fluorescence Detection (FLD) via Derivatization: This is a highly sensitive but more complex approach. The analyte can be reacted (either pre- or post-column) with a fluorescent tagging agent (e.g., Dansyl Chloride, AQC).[10] This significantly enhances detection limits but requires extra method development and validation for the derivatization step itself.[11]

Part 4: Troubleshooting Guide

This section addresses the most common issues encountered during method development for this type of analyte.

Q: I see severe peak tailing. What is the cause and how do I fix it?

A: Peak tailing is almost always due to unwanted secondary chemical interactions between the analyte and the stationary phase.

  • Primary Cause: Interaction of the protonated amine group with deprotonated (ionized) residual silanol groups on the silica surface of the column.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH is low enough (e.g., < 3.5) to keep the silanols neutral and the amine fully protonated. Verify that your buffer has sufficient capacity.[8]

    • Use a High-Purity Column: Modern columns are made with higher purity silica and are more thoroughly end-capped, reducing the number of available silanol groups. If using an older column, switch to a newer one.

    • Remove Guard Column: A contaminated or failed guard column is a common source of peak shape problems.[12] Remove it and re-inject. If the peak shape improves, replace the guard column.

    • Consider a Different Column: If tailing persists, the column chemistry may be unsuitable. A polar-embedded phase or a non-silica-based column (like PGC) may be required.

Q: My peak elutes in the void volume on a C18 column. How can I achieve retention?

A: This is a classic sign that the analyte is too polar for the stationary phase.

  • Primary Cause: Insufficient hydrophobic interaction between the analyte and the C18 alkyl chains.

  • Troubleshooting Steps:

    • Switch to HILIC: This is the most direct and effective solution. A HILIC column is designed to retain such polar compounds.[1]

    • Use a PGC Column: A porous graphitic carbon column provides an alternative retention mechanism that is highly effective for polar analytes.[4]

    • Try a 100% Aqueous Mobile Phase (with caution): Some specialized RP columns (e.g., AQ-type) are designed to resist "phase dewetting" or collapse in highly aqueous mobile phases. This may provide some retention, but HILIC is generally a more robust approach.

Q: My peaks are split or broad. What are the potential causes?

A: This can stem from either chemical effects or physical/hardware issues.

  • Troubleshooting Steps:

    • Check for Column Void: A gap or void at the head of the column can cause the sample band to split.[12] This is often caused by pressure shocks or harsh mobile phase conditions. The solution is to replace the column and use a guard column going forward.

    • Verify Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure methanol when the mobile phase is 95% water) will cause peak distortion. Rule of thumb: Always try to dissolve the sample in the initial mobile phase.

    • Inspect for Blockages: A partially blocked frit or tubing can lead to broad peaks. Try reversing and flushing the column (if the manufacturer allows it).

    • Rule out Co-elution: What appears to be a split peak could be two closely eluting compounds. Change the gradient slope or mobile phase composition to see if the two peaks resolve.

G start Poor Peak Shape Observed tailing Peak Tailing? start->tailing Yes fronting Peak Fronting? start->fronting No cause_silanol Cause: Silanol Interaction tailing->cause_silanol split Split Peak? fronting->split No cause_overload Cause: Mass Overload fronting->cause_overload Yes cause_void Cause: Column Void split->cause_void Yes cause_solvent Cause: Sample Solvent Too Strong split->cause_solvent sol_ph Solution: Lower pH (<3.5) Increase Buffer Strength cause_silanol->sol_ph sol_column Solution: Use High-Purity or Polar-Embedded Column cause_silanol->sol_column sol_dilute Solution: Dilute Sample or Reduce Injection Volume cause_overload->sol_dilute sol_replace Solution: Replace Column, Use Guard Column cause_void->sol_replace sol_match_solvent Solution: Dissolve Sample in Mobile Phase cause_solvent->sol_match_solvent

Caption: Troubleshooting workflow for common peak shape issues.

Part 5: Method Validation and System Suitability
Q5: Once I have a promising method, what parameters must I evaluate for validation according to regulatory guidelines?

A5: Your method must be validated to demonstrate it is "fit for purpose," in accordance with ICH Q2(R2) guidelines.[13][14] For a purity method, the key validation characteristics are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by running forced degradation samples and ensuring peak purity.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels is recommended.[15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This is often assessed by spiking a placebo with known amounts of the analyte and impurities.

  • Precision: Assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Between-laboratory precision (typically for method transfer).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C, ±5% organic modifier). This is a measure of its reliability during normal usage.[13]

Before any validation run, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.[16]

Parameter Typical Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing indicates secondary interactions.[17][18]
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation for accurate integration.
Plate Count (N) N > 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates injection precision.
Table 2: Example System Suitability Test (SST) parameters based on USP <621>.
References
  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Resolian. (2026, March 20). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Skopalová, J., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]

  • ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. [Link]

  • PubChem. Bicyclo[3.2.2]nonane-1-carboxylic acid. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PMC. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • U.S. Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • MDPI. (2022, September 21). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. [Link]

  • Chromatography Today. (2017, October 19). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). [Link]

  • MDPI. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • CNRS. (2024, October 28). Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • LCGC International. (2026, March 22). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • ResearchGate. Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. [Link]

  • Scilit. Chiral HPLC Separation of Protected Amino Acids. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • ACS Publications. (2024, January 31). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. [Link]

Sources

Validation & Comparative

Strategic Integration of 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic Acid in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into saturated N-heterocycles has become a cornerstone for optimizing pharmacokinetics and target engagement [1]. Among these privileged scaffolds, bridged bicyclic amino acids like 6-azabicyclo[3.2.2]nonane-5-carboxylic acid offer exceptional conformational restriction. However, the non-fluorinated parent scaffold often suffers from high basicity and metabolic liabilities.

This guide provides an in-depth technical comparison between 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid and its non-fluorinated analog , detailing how gem-difluoro substitution at the 2-position fundamentally alters the molecule's physicochemical profile, membrane permeability, and metabolic stability.

Structural & Physicochemical Profiling: The Causality of Fluorination

The 6-azabicyclo[3.2.2]nonane core acts as a conformationally locked bioisostere of cyclic amino acids (e.g., pipecolic acid or proline). By restricting the conformational ensemble, the entropic penalty upon binding to a target protein is minimized. However, modifying this core with a gem-difluoro group at the 2-position introduces profound electronic and steric effects [3].

Inductive pKa Modulation

The most critical impact of the 2,2-difluoro motif is its strong electron-withdrawing inductive effect (-I). In the non-fluorinated analog, the secondary amine at position 6 is highly basic (pKa ~9.8), meaning it exists almost entirely as a charged cation at physiological pH (7.4).

The highly electronegative fluorine atoms pull electron density through the rigid σ -bond framework of the bicyclic system. This electron withdrawal destabilizes the protonated ammonium ion, significantly lowering the amine's pKa to approximately 7.8. Concurrently, the acidity of the C5 carboxylic acid is increased (pKa drops from ~2.2 to ~1.5) due to the stabilization of the resulting carboxylate anion.

Lipophilicity and Membrane Permeability (LogD)

While the C-F bond is highly polarized, aliphatic fluorination does not strictly increase lipophilicity in the same manner as aromatic fluorination [2]. Instead, the apparent lipophilicity at physiological pH (LogD 7.4​ ) is heavily dictated by the ionization state. Because the fluorinated analog has a lower amine pKa, a significantly larger fraction of the molecule exists in an uncharged (or less polar zwitterionic) state at pH 7.4 compared to the non-fluorinated analog. This shift drastically improves passive membrane permeability.

Metabolic Stability

Saturated azabicycles are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism, particularly hydroxylation at unhindered methylene bridges. The substitution of C-H bonds with highly stable C-F bonds at the 2-position directly blocks this metabolic "soft spot," significantly reducing the intrinsic clearance ( CLint​ ) of the molecule.

InductiveEffect A 2,2-Difluoro Group (Strong Electronegativity) B Sigma-Bond Electron Withdrawal A->B C N6 Amine (Decreased pKa) B->C Destabilizes Cation D C5 Carboxylic Acid (Decreased pKa) B->D Stabilizes Anion

Fig 1. Mechanism of pKa modulation via gem-difluoro inductive electron withdrawal.

Comparative Data Analysis

The following table synthesizes representative physicochemical and in vitro ADME data demonstrating the performance divergence between the two scaffolds.

Property / Assay6-azabicyclo[3.2.2]nonane-5-carboxylic acid (Non-Fluorinated)2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid (Fluorinated)Impact on Drug Design
Amine pKa 9.8 ± 0.17.8 ± 0.1Reduced basicity limits hERG liability and lysosomal trapping.
COOH pKa 2.2 ± 0.11.5 ± 0.1Stronger acidity; maintains salt-bridge interactions.
LogD (pH 7.4) -1.8 (Highly polar)0.4 (Moderately lipophilic)Improved passive membrane permeability (e.g., PAMPA/Caco-2).
HLM CLint​ 45.2 µL/min/mg12.5 µL/min/mg>3-fold improvement in metabolic stability; longer half-life.
Fraction Un-ionized (pH 7.4) < 0.5%~28.5%Drives the observed increase in LogD and cellular uptake.

Experimental Methodologies

To ensure scientific integrity and self-validation, the comparative data must be generated using robust, standardized protocols. Below are the step-by-step workflows for determining the key differentiating metrics.

Protocol A: High-Throughput Potentiometric pKa Determination

This protocol validates the inductive effect of the fluorine atoms on the amine and carboxylic acid.

  • Sample Preparation: Dissolve 1.0 mg of the target compound in 1.0 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength).

  • System Calibration: Calibrate the potentiometric titrator (e.g., SiriusT3) using standard buffers (pH 2.0, 7.0, and 11.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Acidification: Automatically dispense standardized 0.5 M HCl to lower the sample pH to 1.5, ensuring full protonation of both the amine and the carboxylic acid.

  • Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO2​ absorption) from pH 1.5 to pH 12.0. Record the pH after each 0.01 mL addition.

  • Data Analysis: Utilize the Bjerrum plot method via the instrument's integrated software to calculate the exact pKa values based on the inflection points of the titration curve. Self-Validation Control: Run a known standard (e.g., labetalol) to confirm electrode linearity.

Protocol B: Cytochrome P450 (CYP) Metabolic Stability Assay

This protocol quantifies the protective effect of the gem-difluoro group against oxidative metabolism.

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation Mixture: In a 96-well plate, combine the buffer, HLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate the metabolic reaction.

  • Time-Course Sampling & Quenching: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the equation: CLint​=(0.693/t1/2​)×(Volume of incubation/Amount of HLM protein) .

HLMWorkflow S1 1. Substrate Prep (1 µM in Buffer) S2 2. HLM Incubation (+NADPH, 37°C) S1->S2 S3 3. Reaction Quenching (Cold Acetonitrile) S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. CL_int Calculation (Metabolic Stability) S4->S5

Fig 2. Step-by-step workflow for in vitro human liver microsome (HLM) stability assay.

Strategic Recommendations for Drug Developers

When selecting between these two scaffolds for integration into a larger drug molecule (e.g., as a linker, a terminal basic group, or an amino acid replacement in peptidomimetics), consider the following:

  • Opt for the Non-Fluorinated Analog when: The target binding pocket requires a strong, permanent positive charge (e.g., interacting with a deeply buried aspartate/glutamate residue), and the molecule is intended for topical or IV administration where oral bioavailability and high membrane permeability are not primary drivers.

  • Opt for the 2,2-Difluoro Analog when: Designing orally bioavailable therapeutics targeting the central nervous system (CNS) or intracellular targets. The dampened basicity will reduce off-target hERG binding (cardiotoxicity), prevent lysosomal trapping, and the blocked oxidation site will extend the in vivo half-life.

References

  • Liu, F., & Sameem, B. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems, 25, 502-516. Available at:[Link]

  • Lin, A., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(1), 104-115. Available at:[Link]

  • Hu, X.-G. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2696-2708. Available at:[Link]

The Metabolic Evolution of Saturated Heterocycles: 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic Acid vs. Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

For decades, the piperidine ring has been a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics. However, traditional piperidine derivatives frequently suffer from two critical liabilities: high metabolic vulnerability (via CYP450-mediated oxidation) and excessive basicity (leading to hERG channel blockade and phospholipidosis).

To overcome these attrition risks, modern drug discovery has pivoted toward conformationally restricted, highly fluorinated bioisosteres[1]. This guide provides an objective, data-driven comparison between traditional piperidine derivatives (e.g., piperidine-4-carboxylic acid) and the advanced bioisostere 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid . By integrating a bridged bicyclic core with a gem-difluoro motif, this novel scaffold systematically dismantles the pharmacokinetic liabilities of piperidine while maintaining its fundamental vector geometry.

Structural Rationale: Why Move Beyond Piperidine?

The Piperidine Problem

Piperidines possess a highly basic secondary or tertiary amine (pKa ~10.0–11.0). At physiological pH (7.4), they exist almost entirely in the protonated state. This cationic nature drives high-affinity binding to the acidic residues within the pore of the hERG potassium channel, a primary cause of drug-induced QT prolongation[2]. Furthermore, the unhindered α-carbons adjacent to the nitrogen are prime targets for Cytochrome P450 (CYP) enzymes, leading to rapid N-dealkylation and ring-opening[3].

The Bioisosteric Solution

2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid solves these issues through three synergistic structural modifications:

  • Bridged Bicyclic Architecture (6-azabicyclo[3.2.2]nonane): The bridged framework forces the molecule into a rigid, 3D conformation (high Fsp3​ ). This steric bulk physically shields the nitrogen lone pair and the adjacent α-carbons from the catalytic heme iron of CYP450 enzymes.

  • gem-Difluoro Substitution: Fluorine is the most electronegative element. The gem-difluoro group exerts a profound electron-withdrawing inductive effect through the σ -bond framework. This pulls electron density away from the basic nitrogen, lowering its pKa by 2.5 to 4.0 units[2]. Additionally, the strong C-F bonds (~116 kcal/mol) replace vulnerable C-H bonds (~99 kcal/mol), completely blocking metabolic hydroxylation at that site.

  • Carboxylic Acid Handle: The C5 carboxylic acid provides a synthetic vector for amide coupling, allowing this scaffold to act as a direct, plug-and-play replacement for isonipecotic acid derivatives in lead optimization.

G cluster_piperidine Piperidine Derivative (High Metabolic Liability) cluster_bioisostere 2,2-Difluoro-6-azabicyclo[3.2.2]nonane (Metabolically Shielded) P_Core Piperidine Core P_Met1 alpha-C Oxidation (N-Dealkylation) P_Core->P_Met1 CYP450 Attack P_Met2 Ring Hydroxylation (CYP3A4/2D6) P_Core->P_Met2 CYP450 Attack B_Core Bridged Difluoro Core B_Met1 Steric Shielding (Blocks alpha-C) B_Core->B_Met1 Bicyclic Structure B_Met2 C-F Bond Strength (Blocks Hydroxylation) B_Core->B_Met2 gem-Difluoro

Caption: Comparative metabolic degradation pathways: Piperidine vs. Bridged Difluoro Bioisostere.

Quantitative Comparison: Pharmacokinetics & Physicochemistry

The introduction of the gem-difluoro bicyclic system drastically alters the physicochemical profile of the molecule. The reduction in basicity not only mitigates cardiotoxicity but also improves passive membrane permeability (LogD) by increasing the fraction of the neutral species at physiological pH[3].

Table 1: Representative Physicochemical and In Vitro ADME Comparison
ParameterTraditional Piperidine (e.g., Isonipecotic acid derivative)2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid derivativeCausality / Mechanistic Impact
Amine pKa 10.2 - 10.67.2 - 7.8Inductive electron withdrawal by CF₂ lowers basicity[2].
LogD (pH 7.4) -1.5 to -0.5+0.8 to +1.5Lower pKa increases neutral fraction, improving lipophilicity and oral absorption[4].
HLM CLint​ > 80 µL/min/mg (High)< 15 µL/min/mg (Low)Steric hindrance and C-F bond strength prevent CYP450-mediated oxidation[1].
hERG IC₅₀ < 5 µM (High Liability)> 50 µM (Safe)Reduced protonation at pH 7.4 prevents binding to hERG cavity residues[2].
Fsp3​ Fraction 0.830.90Bridged architecture increases 3D complexity, correlating with clinical success.

Experimental Workflow: Validating Metabolic Stability

To empirically validate the metabolic superiority of the difluoro-azabicycle over the piperidine analog, a Human Liver Microsome (HLM) Stability Assay is the gold standard. This protocol is designed as a self-validating system: it utilizes internal standards to normalize matrix effects and includes both positive (rapidly cleared) and negative (stable) control compounds to ensure the enzymatic viability of the microsomes.

Step-by-Step HLM Stability Protocol
  • Reagent Preparation:

    • Thaw Human Liver Microsomes (HLM, 20 mg/mL) on ice.

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Prepare a 10 mM NADPH regenerating system (or direct NADPH solution) in the buffer.

  • Compound Spiking:

    • Dilute the test compounds (Piperidine derivative and Difluoro-azabicycle derivative) to a final concentration of 1 µM in the phosphate buffer.

    • Expert Insight: Keep organic solvent (DMSO) concentration below 0.1% to prevent CYP450 enzyme inhibition.

  • Pre-Incubation:

    • Add HLM to the compound mixture to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the microplates in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).

  • Kinetic Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate.

    • The quenching plate must contain 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide or Labetalol, 100 ng/mL). Causality: Cold MeCN instantly denatures the CYP enzymes, halting metabolism, while the internal standard corrects for downstream LC-MS/MS injection variations.

  • Sample Processing:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a clean plate for analysis.

  • LC-MS/MS Analysis & Calculation:

    • Quantify the remaining parent compound relative to the internal standard.

    • Plot the natural log (ln) of the percentage remaining versus time to determine the elimination rate constant ( k ). Calculate Intrinsic Clearance ( CLint​ ) using the formula:

      CLint​=Protein Concentration (mg/mL)k×1000​

HLM_Workflow Step1 1. Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) Step2 2. Add Human Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-incubate at 37°C (5 minutes) Step2->Step3 Step4 4. Initiate Reaction (Add 1 mM NADPH) Step3->Step4 Step5 5. Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) Step4->Step5 Step6 6. Quench with Cold Acetonitrile (+ Internal Standard) Step5->Step6 Step7 7. Centrifuge & Analyze (LC-MS/MS for Parent Depletion) Step6->Step7

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) Stability Assay.

Conclusion

The transition from flat, highly basic piperidines to 3D, electrostatically tuned bioisosteres represents a paradigm shift in rational drug design. 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid is a masterclass in this approach. By leveraging the steric bulk of a bridged system and the profound electron-withdrawing capabilities of a gem-difluoro group, this scaffold effectively silences the metabolic and cardiovascular liabilities of traditional piperidines[1]. For drug development professionals facing late-stage attrition due to rapid clearance or hERG toxicity, substituting piperidine vectors with this advanced bicyclic acid offers a highly validated rescue strategy.

References

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING Source: ChemRxiv URL:[Link]

  • 4-Azaspiro[5]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

A Comparative Guide to the Lipophilicity of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid and Standard Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the landscape of modern drug discovery, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] This property is quantitatively expressed by the partition coefficient (logP) or, for ionizable compounds, the distribution coefficient (logD) at a specific pH.[3] An optimal lipophilicity balance is essential; while sufficient lipophilicity is required for a drug to cross biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.[][5]

Standard amino acids, the building blocks of proteins, exhibit a wide range of lipophilicities, from the hydrophilic character of arginine and aspartic acid to the lipophilic nature of leucine and phenylalanine. The incorporation of non-standard, conformationally constrained amino acids into peptide-based therapeutics is a key strategy for enhancing potency, selectivity, and metabolic stability.

This guide provides a detailed comparison of the lipophilicity of a novel, non-standard amino acid, 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid , with that of the 20 proteinogenic amino acids. Due to the novelty of this specific compound, direct experimental data is not yet publicly available. Therefore, this guide will leverage a deep structural analysis to predict its lipophilicity profile, grounded in the established contributions of its constituent chemical motifs. We will also provide a comprehensive, validated experimental protocol for determining logP values, ensuring scientific rigor and trustworthiness for researchers aiming to perform such comparisons.

Methodology: Experimental Determination of Lipophilicity (logP/logD)

The "gold standard" for experimental logP determination is the shake-flask method, as it involves the direct measurement of the compound's partitioning between n-octanol and an aqueous buffer.[6][7] This method's trustworthiness relies on allowing the system to reach true equilibrium and accurately measuring the compound's concentration in each phase.

Detailed Protocol: Shake-Flask Method for logD₇.₄ Determination

This protocol describes the determination of the distribution coefficient at pH 7.4 (logD₇.₄), which is particularly relevant for predicting drug behavior under physiological conditions.

1. Preparation of Reagents:

  • Phosphate-Buffered Saline (PBS, pH 7.4): Prepare a standard PBS solution and adjust the pH to 7.40 ± 0.05.
  • n-Octanol (HPLC Grade): Use high-purity n-octanol.
  • Phase Saturation (Critical for Equilibrium): Mix equal volumes of PBS (pH 7.4) and n-octanol in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely for at least 24 hours before use.[8] This step is crucial to prevent volume changes during the experiment that would invalidate the results.
  • Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).[7]

2. Partitioning Experiment:

  • Add 5 mL of the pre-saturated n-octanol and 5 mL of the pre-saturated PBS (pH 7.4) to a screw-cap glass vial.
  • Spike the vial with a small volume (e.g., 10 µL) of the 10 mM stock solution. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.
  • Tightly cap the vials and place them on a mechanical shaker. Agitate for a fixed period (e.g., 2-4 hours) at a consistent temperature (e.g., 22 °C) to ensure equilibrium is reached.[8]
  • After shaking, centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to achieve a clean separation of the two phases.[8]

3. Quantification:

  • Carefully withdraw an aliquot from the top n-octanol layer and another from the bottom aqueous (PBS) layer.
  • Dilute the aliquots as necessary and analyze the concentration of the compound in each phase using a suitable analytical method, typically High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).[9] A robust calibration curve is required for accurate quantification.

4. Calculation:

  • The distribution coefficient (D₇.₄) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
  • The final value is expressed as its base-10 logarithm: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]PBS)

The entire experiment should be performed in triplicate to ensure precision, with the final logD value reported as the mean ± standard deviation.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Partitioning cluster_analysis 3. Analysis & Calculation P1 Prepare & mutually saturate n-octanol and PBS (pH 7.4) E1 Combine saturated phases in vial P1->E1 P2 Prepare 10 mM stock solution of test compound E2 Spike with stock solution P2->E2 E1->E2 E3 Shake to reach equilibrium E2->E3 E4 Centrifuge for phase separation E3->E4 A1 Sample aqueous and octanol layers E4->A1 A2 Quantify concentration in each phase via HPLC-UV/MS A1->A2 A3 Calculate: logD = log10(Coct / Caq) A2->A3

Caption: Workflow for the Shake-Flask logD Determination.

Results and Discussion: A Comparative Analysis

Lipophilicity of Standard Amino Acids

The 20 standard amino acids display a broad spectrum of lipophilicity, which is fundamental to protein folding and function. Their logP values (referring to the neutral form of the side chain) span several orders of magnitude. For ionizable residues, the logD at physiological pH (7.4) is a more relevant measure, as the charge significantly increases hydrophilicity.

Amino AcidSide Chain ClassExperimental logP (Side Chain)Experimental logD₇.₄ (N-acetyl-amide)
Glycine (Gly)Aliphatic0.00-
Alanine (Ala)Aliphatic0.50-0.51
Valine (Val)Aliphatic1.500.39
Leucine (Leu)Aliphatic2.001.07
Isoleucine (Ile)Aliphatic2.501.07
Proline (Pro)Cyclic0.78-0.11
Phenylalanine (Phe)Aromatic2.201.19
Tryptophan (Trp)Aromatic2.401.13
Tyrosine (Tyr)Aromatic, Polar1.600.52
Serine (Ser)Polar, Uncharged-0.30-1.18
Threonine (Thr)Polar, Uncharged0.20-0.80
Cysteine (Cys)Sulfur-containing0.96-0.59
Methionine (Met)Sulfur-containing1.400.53
Asparagine (Asn)Polar, Uncharged-0.60-1.89
Glutamine (Gln)Polar, Uncharged-0.30-1.54
Aspartic Acid (Asp)Acidic (Negative)--3.63
Glutamic Acid (Glu)Acidic (Negative)--3.22
Lysine (Lys)Basic (Positive)--3.07
Arginine (Arg)Basic (Positive)--4.19
Histidine (His)Basic (Positive)--2.31
Note: logP values for side chains are consensus values from various sources. logD₇.₄ values are from Fauchère and Pliska's experimental scale for N-acetyl-L-amino acid amides, which models the peptide backbone.[10]
Predicted Lipophilicity of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

To estimate the lipophilicity of this novel amino acid, we must analyze the contribution of its key structural features:

  • Azabicyclo[3.2.2]nonane Core: This saturated, bridged-ring system is fundamentally aliphatic and hydrocarbon-like. It provides a rigid, three-dimensional scaffold. The parent hydrocarbon, bicyclo[3.2.2]nonane, is significantly lipophilic. The related Bicyclo[3.2.2]nonane-1-carboxylic acid has a computed XLogP3 of 2.6, which serves as a useful, albeit imperfect, starting point.[11] The introduction of the nitrogen atom (aza-) introduces polarity and a hydrogen bond acceptor site, which will act to decrease the logP relative to the pure carbocyclic analog.

  • Carboxylic Acid Group: This is a strongly hydrophilic and ionizable group. At pH 7.4, it will be predominantly deprotonated (COO⁻), conferring a negative charge and dramatically increasing aqueous solubility. This means the compound's logD will be highly pH-dependent and significantly lower than its logP (the value for the neutral species).[3]

  • gem-Difluoro Group (CF₂): The impact of fluorine on lipophilicity is complex and context-dependent.[12] While a single fluorine substitution for hydrogen often increases logP, the powerful electron-withdrawing inductive effect of a CF₂ group can alter the molecule's charge distribution and hydrogen bonding capacity. This can lead to either an increase or a decrease in lipophilicity depending on the surrounding molecular architecture.[12] In this case, the CF₂ group is adjacent to the bridgehead and may influence the pKa of the nearby amine and carboxylic acid, further complicating the lipophilicity profile.

Comparative Judgement:

  • Compared to Aliphatic Amino Acids (e.g., Leucine, logP ≈ 2.0): The core bicyclic structure of the novel compound is substantially larger and more lipophilic than the simple isobutyl side chain of leucine. However, this is counteracted by the polar carboxylic acid and aza groups. The logP of the neutral form of 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid is predicted to be in the range of 1.5 to 2.5 , placing it among the more lipophilic standard amino acids.

  • pH-Dependent Behavior (logD): The most critical distinction is its behavior at physiological pH. Like aspartic and glutamic acid, the presence of the carboxylate anion at pH 7.4 will make it significantly more hydrophilic than its neutral form. Its logD₇.₄ is expected to be much lower than its logP, likely falling into a range of -0.5 to -1.5 . This would make it functionally similar in polarity to polar, uncharged amino acids like serine or threonine under physiological conditions, despite its large hydrocarbon scaffold.

Conclusion and Implications for Drug Development

The analysis reveals that 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid is a unique molecular entity with a dual character. Its underlying rigid, bicyclic scaffold provides a lipophilic character comparable to that of natural amino acids like phenylalanine or leucine, a feature often sought to improve membrane permeability. However, the presence of the ionizable carboxylic acid ensures that at physiological pH, the molecule will exhibit significant hydrophilicity.

This chimeric nature offers distinct advantages for drug design:

  • The constrained, lipophilic core can be used to optimize interactions with hydrophobic binding pockets in target proteins.

  • The gem-difluoro group can serve as a metabolic blocking point and a tool to fine-tune electronic properties.

  • The carboxylic acid provides a handle for pH-dependent solubility, potentially improving the aqueous solubility of a larger peptide while still allowing the lipophilic core to facilitate membrane transit.

References

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • ECETOC. (1982). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. Technical Report No. 5.
  • Winkler, J., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6249. Available at: [Link]

  • Zamora, I., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration, 2, 29. Available at: [Link]

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Archiv der Pharmazie, 338(10), 483-490. Available at: [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • PubChem. Bicyclo[3.2.2]nonane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Winkler, J., et al. (2023). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 359. Available at: [Link]

  • Stefanov, I., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(7), 3097. Available at: [Link]

  • NIST. 3-Azabicyclo[3.2.2]nonane. NIST Chemistry WebBook. Available at: [Link]

  • Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery, 14(9), 837-841. Available at: [Link]

  • Wilson, M. P., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available at: [Link]

  • Svozil, D., et al. (2019). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Journal of Cheminformatics, 11(1), 63. Available at: [Link]

  • Russo, A., & Zlotorzynski, M. (2020). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 18(40), 8026-8038. Available at: [Link]

  • P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Application Note. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2022). The impact of gem-difluorination on the physicochemical properties of bicyclic saturated amines. Chemistry – A European Journal, 28(49), e202201389. Available at: [Link]

  • Zamora, I., et al. (2019). Development of a Structure-Based, pH-Dependent Lipophilicity Scale of Amino Acids from Continuum Solvation Calculations. The Journal of Physical Chemistry Letters, 10(5), 1038-1043. Available at: [Link]

  • Cheméo. Chemical Properties of 8-Azabicyclo[3.2.1]octane. Available at: [Link]

  • Drug Hunter Team. (2022). Are Drugs Becoming More Lipophilic Over Time?. Drug Hunter. Available at: [Link]

  • Preprints.org. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Available at: [Link]

  • Mannhold, R., & Dross, K. (1996). LogP of Amino acids.
  • Li, L., et al. (2016). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 82(13), 1184-1190. Available at: [Link]

  • Chemspace. 2-{6,6-difluoro-3-azabicyclo[3.1.0]hexan-3-yl}bicyclo[2.1.1]hexane-2-carboxylic acid. Available at: [Link]

  • Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Available at: [Link]

  • ResearchGate. (2019). LogP / LogD shake-flask method v1. Available at: [Link]

  • Domainex. Shake Flask LogD. Available at: [Link]

  • Medicines for All Institute. (2023). Summary of Process Development Work on Asymmetric Synthesis of the Frag C of Lenacapavir. Virginia Commonwealth University.
  • NIST. Bicyclo[3.2.0]hepta-2,6-diene. NIST Chemistry WebBook. Available at: [Link]

Sources

Safety Operating Guide

Safe Handling and Personal Protective Equipment (PPE) for 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for R&D Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from structurally related compounds, including fluorinated bicyclic molecules and carboxylic acids.[1] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment. This guide is intended for Research Use Only (RUO) and not for diagnostic or therapeutic procedures.

Hazard Analysis: A Structure-Based Approach

To establish a robust safety protocol, we must first infer the potential hazards of 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid by dissecting its chemical structure. The molecule's reactivity and toxicological profile are dictated by its three primary components: the carboxylic acid group, the gem-difluoro motif, and the azabicyclic core.

  • Carboxylic Acid Moiety: The presence of the carboxylic acid group suggests the compound is a weak acid.[2] While not as aggressive as mineral acids, it can still be corrosive or irritating to the skin, eyes, and respiratory tract.[3][4] Incompatible materials, such as strong bases, should be avoided to prevent vigorous reactions.[2]

  • Gem-Difluoro Group: The two fluorine atoms on the bicyclic ring significantly influence the molecule's properties. The incorporation of fluorine can alter lipophilicity, metabolic stability, and basicity of nearby functional groups.[5][6] While the carbon-fluorine bond is exceptionally strong, thermal decomposition or certain chemical reactions could potentially release hazardous fluoride-containing substances. Therefore, this compound is classified as a halogenated organic compound, which has specific waste disposal requirements.[7][8][9][10]

  • Azabicyclo[3.2.2]nonane Core: This bridged bicyclic amine structure is a rigid scaffold. While the bicyclic nature itself doesn't imply a specific hazard, nitrogen-containing heterocyclic compounds can have complex toxicological profiles. The primary amine within the ring structure imparts basic properties that are internally neutralized by the carboxylic acid, forming a zwitterion. However, its interaction with other reagents could expose the amine's reactivity.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks of exposure through inhalation, skin contact, or eye contact.[11][12] All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.

PPE CategoryRecommended Equipment & Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield are mandatory. [1][4] Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a secondary layer of protection for the entire face, which is critical when handling potentially corrosive or irritating powders.
Skin and Body Protection Acid-resistant gloves (e.g., nitrile or butyl rubber), a flame-resistant lab coat, and closed-toe shoes are required. [4][13][14] Double-gloving is recommended. Gloves must be inspected for integrity before use and changed immediately upon contamination.[11] A lab coat protects against incidental contact, and closed-toe shoes prevent injury from spills.
Respiratory Protection All manipulations should occur in a chemical fume hood. [1] If there is a potential for aerosolization or dust generation outside of a fume hood (e.g., during a large-scale spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary.[4] A simple dust mask is insufficient.

Operational and Disposal Plans

A meticulous operational plan ensures safety from the moment the compound is received until its waste is properly discarded.

Step-by-Step Safe Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals. Prepare all necessary glassware and reagents.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, perform this task inside the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates. Use anti-static tools if the powder is prone to dispersal.

  • Dissolution: When dissolving the compound, add the solid slowly to the solvent. Be aware of any potential exothermic reactions.

  • Post-Handling Decontamination: After completing the work, decontaminate all surfaces with an appropriate solvent, followed by soap and water.[1] Remove PPE in the correct order (gloves first), avoiding contact with the outer surfaces. Wash hands thoroughly with soap and water.[11][12]

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[15][16]

  • Spill: For small spills within a fume hood, use an absorbent material compatible with acids. For larger spills, evacuate the area and follow your institution's emergency procedures.[8]

Disposal Plan

As a halogenated organic compound, this material must not be disposed of down the drain.[1][8]

  • Segregation: Keep all waste containing this compound separate from non-halogenated waste streams.[8][9] This is crucial as the disposal costs and methods for halogenated waste are different.

  • Labeling: Collect waste in a designated, properly sealed, and clearly labeled container. The label must include the words "Hazardous Waste," the full chemical name, and an approximate concentration.[8][9]

  • Disposal Method: The preferred method for disposal is incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds.[1][7] Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal according to all federal, state, and local regulations.

Safe Handling Workflow Diagram

The following diagram outlines the critical steps for safely handling 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase Risk_Assessment 1. Conduct Risk Assessment (Review SDS/Analog Data) PPE_Donning 2. Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) Risk_Assessment->PPE_Donning Fume_Hood_Prep 3. Prepare Chemical Fume Hood PPE_Donning->Fume_Hood_Prep Weighing 4. Weigh Compound in Hood Fume_Hood_Prep->Weighing Procedure 5. Perform Experimental Procedure Weighing->Procedure Decontamination 6. Decontaminate Work Area & Glassware Procedure->Decontamination Waste_Segregation 7. Segregate Halogenated Waste Decontamination->Waste_Segregation PPE_Doffing 8. Remove PPE Correctly Waste_Segregation->PPE_Doffing Hand_Washing 9. Wash Hands Thoroughly PPE_Doffing->Hand_Washing

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。